Chemical structure and properties of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate
An In-Depth Technical Guide to Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate This whitepaper provides a comprehensive technical overview of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate, a molecule of signifi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate
This whitepaper provides a comprehensive technical overview of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate, a molecule of significant interest in the fields of medicinal chemistry and drug development. By dissecting its constituent chemical moieties—the pentafluorophenyl ester, the thiomorpholine scaffold, and the isonicotinic acid core—we elucidate its predicted physicochemical properties, propose a viable synthetic route, and explore its potential as a versatile building block for the creation of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug discovery, offering a foundational understanding of this compound's structure, reactivity, and prospective applications.
Introduction: Unveiling a Molecule of Interest
The convergence of privileged scaffolds and reactive functional groups in a single molecular entity often heralds the emergence of a compound with significant potential in chemical synthesis and drug discovery. Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate stands as a prime example of such a molecule. It integrates three key components, each with a well-established role in medicinal and synthetic chemistry:
The Isonicotinic Acid Core: A derivative of pyridine-4-carboxylic acid, this scaffold is a cornerstone in the development of numerous therapeutic agents, including anti-tuberculosis and anti-inflammatory drugs.[1][2][3]
The Thiomorpholine Moiety: This saturated heterocycle is recognized as a "privileged scaffold" in medicinal chemistry.[4][5][6] Its incorporation into drug candidates can enhance lipophilicity and introduce a "soft spot" for metabolism, influencing the pharmacokinetic profile of a molecule.[7]
The Pentafluorophenyl Ester: This functional group serves as a highly reactive and chemoselective handle for further synthetic transformations.[8][9][10] Pentafluorophenyl esters are particularly valued in peptide synthesis and bioconjugation due to their high reactivity towards primary amines and relative stability against spontaneous hydrolysis.[9][10][11]
The amalgamation of these three components in pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate suggests its potential as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. This guide will delve into the chemical intricacies of this compound, offering insights into its structure, properties, and prospective utility.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate are rooted in its unique molecular architecture.
Molecular Structure
The structure of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate is characterized by a central isonicotinic acid ring substituted at the 2-position with a thiomorpholine ring and at the carboxylic acid position with a pentafluorophenyl ester.
Predicted to be soluble in organic solvents such as DCM, THF, and DMSO.
Stability
Moisture sensitive.[12] Store in a cool, dry place.
Proposed Synthesis and Characterization
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical approach to the synthesis of the target molecule involves the formation of the pentafluorophenyl ester from a 2-thiomorpholin-4-ylisonicotinic acid intermediate. This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 2-chloroisonicotinic acid and thiomorpholine.
Technical Whitepaper: Physicochemical Profiling and Application of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate
Executive Summary Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (CAS: 934570-42-0) is a highly specialized activated ester utilized in advanced organic synthesis, medicinal chemistry, and bioconjugation[1]. By comb...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (CAS: 934570-42-0) is a highly specialized activated ester utilized in advanced organic synthesis, medicinal chemistry, and bioconjugation[1]. By combining a thiomorpholine-substituted isonicotinate core with a pentafluorophenyl (PFP) leaving group, this molecule serves as a premium building block for the rapid and additive-free synthesis of complex amides and peptide sequences. This whitepaper details its precise mass characteristics, the mechanistic advantages of PFP activation over traditional N-hydroxysuccinimide (NHS) esters, and validated experimental workflows for its application.
Mass Spectrometry and Physicochemical Profiling
Accurate mass determination is critical for verifying the integrity of activated esters, which are highly sensitive to solvolysis if improperly handled. The molecular formula for Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate is C16H11F5N2O2S .
Table 1: Physicochemical Properties and Mass Profiling
Property
Value
Chemical Formula
C16H11F5N2O2S
Average Molecular Weight
390.33 g/mol
Monoisotopic Exact Mass
390.0461 Da
CAS Registry Number
934570-42-0
MDL Number
MFCD09702363
Causality in Mass Variations:
The average molecular weight (390.33 g/mol ) accounts for the natural isotopic abundance of all elements (e.g.,
13C
,
34S
)[1]. However, high-resolution mass spectrometry (HRMS) relies on the monoisotopic exact mass (390.0461 Da), which is calculated using only the principal, most abundant isotopes (
12C
,
1H
,
19F
,
14N
,
16O
,
32S
). The presence of sulfur provides a distinct isotopic signature (an M+2 peak driven by
34S
natural abundance) that is highly diagnostic during LC-MS validation.
Mechanistic Insights: The PFP Ester Advantage
In bioconjugation and peptide synthesis, the choice of the activated ester dictates the efficiency of the amidation reaction and the shelf-life of the reagent. Pentafluorophenyl (PFP) esters offer profound mechanistic advantages over traditional NHS esters[2].
Hydrolytic Stability: PFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous or semi-aqueous environments. Comparative kinetic studies demonstrate that PFP esters can be up to 6-fold more stable than their NHS counterparts under identical conditions[3][4]. This stability prevents the premature degradation of the ester back into the unreactive carboxylic acid, ensuring higher yields during slow conjugations.
Enhanced Electrophilicity: The five highly electronegative fluorine atoms on the phenyl ring exert a strong inductive electron-withdrawing effect. This drastically increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by primary and secondary amines, even under additive-free conditions[5][6].
Leaving Group Efficacy: Upon nucleophilic acyl substitution, the pentafluorophenoxide anion is expelled. Its negative charge is highly stabilized by the inductive effect of the fluorine atoms (the pKa of pentafluorophenol is
≈
5.5), making it an exceptional leaving group that drives the reaction forward thermodynamically.
Experimental Workflows
Protocol 1: High-Resolution Mass Spectrometry (HRMS) Validation
To ensure the reagent has not undergone hydrolysis during transit or storage, exact mass verification is a self-validating prerequisite.
Sample Preparation: Dissolve 1 mg of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate in 1 mL of anhydrous LC-MS grade Acetonitrile (ACN). Crucial: Strictly avoid protic solvents like methanol or water to prevent solvolysis prior to injection.
Ionization: Utilize Electrospray Ionization in positive mode (ESI+).
Detection: Scan for the protonated molecular ion
[M+H]+
at
m/z
391.0534.
Self-Validation Step: Confirm the absence of the hydrolyzed byproduct (2-thiomorpholin-4-ylisonicotinic acid). If the reagent has degraded, a distinct peak will appear at
[M+H]+m/z
225.069.
Protocol 2: General Amidation Workflow
This protocol describes the coupling of the PFP ester with a target primary amine.
Reagent Solubilization: Dissolve 1.0 equivalent of the target amine in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize any amine salts and act as a proton scavenger.
Ester Addition: Introduce 1.1 equivalents of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate to the solution.
Reaction: Stir at room temperature for 1–2 hours. The reaction progress can be monitored via TLC or LC-MS (tracking the disappearance of the
m/z
391.05 peak).
Purification: The pentafluorophenol byproduct can be removed via basic aqueous washing (e.g., dilute
NaHCO3
) or size-exclusion chromatography, depending on the lipophilicity of the final conjugate.
Visualizations
Fig 1: Reaction workflow for the amidation of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate.
Title: Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Title: Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction
Source: ACS Publications (Organic Process Research & Development)
URL: [Link]
Title: Pentafluorophenyl esters
Source: Wikipedia
URL: [Link]
A Technical Guide to the Synthesis of Pentafluorophenyl 2-(Thiomorpholin-4-yl)isonicotinate Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: This document provides a comprehensive technical overview of robust synthetic pathways for preparing pentafluorophenyl 2-(thiom...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of robust synthetic pathways for preparing pentafluorophenyl 2-(thiomorpholin-4-yl)isonicotinate derivatives. These trifunctional molecules are of significant interest in medicinal chemistry, combining the established bioactivity of the isonicotinate core, the versatile pharmacophoric properties of the thiomorpholine moiety, and a highly reactive pentafluorophenyl (PFP) ester for subsequent derivatization. This guide details a logical, two-step synthetic strategy, including retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and a discussion of the rationale behind key procedural choices.
Introduction
The convergence of privileged scaffolds into a single molecular entity is a powerful strategy in modern drug discovery. The target molecule, pentafluorophenyl 2-(thiomorpholin-4-yl)isonicotinate, is a prime example of such a design, engineered for both potential biological activity and synthetic versatility.
1.1 The Isonicotinate Scaffold: Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are central components in numerous pharmaceuticals, including the antitubercular drug isoniazid and the plant growth regulator inabenfide.[1] Their ability to act as hydrogen bond acceptors and their defined geometry make them valuable pharmacophores.[2]
1.2 The Thiomorpholine Moiety: Thiomorpholine, a saturated six-membered heterocycle containing both nitrogen and sulfur, is recognized as a "privileged scaffold" in medicinal chemistry.[3] It often serves as a bioisosteric replacement for morpholine or piperazine, offering altered lipophilicity, metabolic stability, and hydrogen bonding capacity. Thiomorpholine-containing compounds have demonstrated a wide array of biological activities, including antitubercular, anti-inflammatory, and anticancer properties.[3]
1.3 Pentafluorophenyl Esters as Superior Activating Groups: The pentafluorophenyl (PFP) ester is a highly efficient "active ester" used for acylating nucleophiles.[4][5] The strong electron-withdrawing nature of the five fluorine atoms makes the pentafluorophenoxy group an excellent leaving group, facilitating facile nucleophilic acyl substitution under mild conditions.[4][5][6] This reactivity, combined with their enhanced stability compared to other active esters, makes PFP esters ideal for applications like peptide synthesis and the late-stage functionalization of complex molecules.[6][7]
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from commercially available materials. The primary disconnection is at the ester linkage, identifying the key intermediate 2-(thiomorpholin-4-yl)isonicotinic acid and pentafluorophenol. A second disconnection at the C-N bond of the pyridine ring leads back to a halogenated pyridine and thiomorpholine.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The most rational forward synthesis involves the initial formation of the pyridine-thiomorpholine bond, followed by the activation and esterification of the carboxylic acid. This sequence avoids subjecting the sensitive PFP ester to the conditions of the nucleophilic aromatic substitution reaction.
Caption: Proposed two-step synthetic workflow.
Step 1: Synthesis of 2-(Thiomorpholin-4-yl)isonicotinic Acid
This key step is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing carboxylic acid group and the ring nitrogen atom activate the C2 position of the pyridine ring towards nucleophilic attack by the secondary amine of thiomorpholine.
Causality Behind Experimental Choices:
Starting Material: 2-Chloro- or 2-fluoropyridine derivatives are typically used. While fluoropyridines are more reactive, chloropyridines are often more cost-effective and sufficiently reactive for this transformation.[8]
Solvent: A high-boiling polar aprotic solvent such as DMSO, DMF, or NMP is often employed to ensure solubility of the starting materials and to facilitate the reaction, which may require elevated temperatures.
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction.
Temperature: Heating is typically necessary to overcome the activation energy for the formation of the Meisenheimer intermediate, a key step in the SNAr mechanism.[9][10]
Experimental Protocol: Synthesis of 2-(Thiomorpholin-4-yl)isonicotinic Acid
To a stirred suspension of 2-chloro-isonicotinic acid (1.0 eq) in a suitable solvent (e.g., DMSO, 10 mL/mmol), add thiomorpholine (1.2 eq) and anhydrous potassium carbonate (2.5 eq).
Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
After completion, cool the mixture to room temperature and pour it into ice-water.
Acidify the aqueous solution to a pH of ~4-5 with 1M HCl. This will protonate the carboxylic acid and the pyridine nitrogen, causing the product to precipitate.
Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Step 2: Pentafluorophenyl Esterification
The carboxylic acid of the intermediate must be activated to react with the weakly nucleophilic pentafluorophenol. Two primary, reliable methods are presented here.
This classic two-stage method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, followed by reaction with pentafluorophenol.
Causality Behind Experimental Choices:
Activating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides.[11] A catalytic amount of DMF is often added to form the Vilsmeier reagent in situ, which is the active catalytic species.
Base: In the second stage, a base such as triethylamine is crucial to neutralize the HCl formed during the esterification, driving the reaction to completion.
Experimental Protocol: Acyl Chloride Formation and Esterification
Acyl Chloride Formation:
Carefully add thionyl chloride (SOCl₂, 3-5 eq) to a stirred suspension of 2-(thiomorpholin-4-yl)isonicotinic acid (1.0 eq) and a catalytic amount of DMF (1-2 drops) at 0 °C.
Allow the mixture to warm to room temperature and then heat to reflux (approx. 70-80 °C) for 2-3 hours until gas evolution ceases and a clear solution is formed.
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride hydrochloride salt.
Esterification:
Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Add pentafluorophenol (1.1 eq) to the solution.
Cool the mixture to 0 °C and add triethylamine (3.0 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Filter the mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate in vacuo.
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.
This method offers a milder, one-pot alternative to the acyl chloride route, using a coupling agent to activate the carboxylic acid directly in the presence of pentafluorophenol.
Causality Behind Experimental Choices:
Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used.[12] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Catalyst: 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction by forming an even more reactive acylpyridinium intermediate.
Solvent: Anhydrous aprotic solvents like DCM or DMF are ideal for this process.
Experimental Protocol: Direct Carbodiimide Coupling
Dissolve 2-(thiomorpholin-4-yl)isonicotinic acid (1.0 eq), pentafluorophenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU.
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography as described in Method A.
Data Summary
The following table provides a comparative overview of the two esterification methods. Yields are representative and may vary based on specific substrate and reaction scale.
Parameter
Method A: Acyl Chloride
Method B: Carbodiimide
Activating Agent
Thionyl Chloride (SOCl₂)
DCC or EDC
Key Intermediate
Acyl Chloride Hydrochloride
O-Acylisourea
Reaction Conditions
Harsher (reflux in SOCl₂)
Milder (0 °C to RT)
Work-up
Removal of excess SOCl₂, filtration of salt
Filtration of urea byproduct (DCC), aqueous work-up
Typical Yield
75-90%
70-85%
Primary Advantage
High reactivity, inexpensive reagent
Milder conditions, good for sensitive substrates
Primary Disadvantage
Harsh conditions, handling of SOCl₂
Byproduct removal can be difficult
Mechanistic Insights
The success of this synthesis hinges on two key chemical principles: nucleophilic aromatic substitution and nucleophilic acyl substitution.
Caption: Key steps in the PFP ester formation.
The pentafluorophenoxy group is an exceptional leaving group due to the significant inductive effect of the five highly electronegative fluorine atoms. This effect delocalizes the negative charge on the resulting phenoxide ion, stabilizing it and lowering the activation energy for the collapse of the tetrahedral intermediate during nucleophilic acyl substitution.[6] This high reactivity allows for efficient coupling to a wide range of nucleophiles in subsequent reactions.
Conclusion
The synthesis of pentafluorophenyl 2-(thiomorpholin-4-yl)isonicotinate derivatives is reliably achieved through a two-step sequence. The initial, and most crucial, step is the nucleophilic aromatic substitution of a 2-halo-isonicotinic acid with thiomorpholine. The resulting 2-(thiomorpholin-4-yl)isonicotinic acid intermediate can then be efficiently converted to the desired pentafluorophenyl ester using either a robust acyl chloride-based method or a milder carbodiimide-mediated coupling reaction. The choice of esterification method will depend on the scale of the reaction and the presence of other sensitive functional groups. This technical guide provides a solid foundation for researchers to successfully synthesize and further explore this promising class of compounds.
References
Hilvano, P., Liang, M., Piane, J. J., & Nacsa, E. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]
RSC Publishing. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]
Baran, P. S., et al. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters. [Link]
Varvaresou, A., et al. (2007). Reduction of pentafluorophenyl esters to the corresponding primary alcohols using sodium borohydride. Tetrahedron.
Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. [Link]
Google Patents. (2016).
Ahmad, S., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. [Link]
Nakanishi, M., et al. (1970). Studies of thiomorpholine derivatives. I. Synthesis of 2-substituted-3-oxoperhydro-2H-1,4-thiazine-5-carboxylic acids and their reaction with thionyl chloride containing sulfuryl chloride. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan.
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of 2-halopyridines. ResearchGate. [Link]
ResearchGate. (2019). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?[Link]
Amanote Research. (n.d.). Studies of Thiomorpholine Derivatives. I. : Synthesis. [Link]
Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
Bhalla, T. C., & Mehta, A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Internet Journal of Microbiology.
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]
Bode, J. W., et al. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Link]
The Royal Society of Chemistry. (2023). Directed nucleophilic aromatic substitution reaction. [Link]
Crystal Structure Analysis of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate: Mechanistic Insights into a Bifunctional Bioconjugation Reagent
Executive Summary The rational design of bioconjugation reagents requires a precise understanding of their three-dimensional architecture and electronic distribution. Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of bioconjugation reagents requires a precise understanding of their three-dimensional architecture and electronic distribution. Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (CAS RN: 934570-42-0;
C16H11F5N2O2S
) is a highly specialized, amine-reactive crosslinking intermediate[1]. By combining the hydrolytic stability of a pentafluorophenyl (PFP) ester with the unique steric and electronic properties of a thiomorpholine-substituted isonicotinate core, this molecule serves as a robust scaffold in peptide synthesis and targeted drug delivery.
This technical whitepaper provides an in-depth crystallographic analysis of this compound. By elucidating its solid-state conformation, we bridge the gap between its atomic structure and its macroscopic chemical reactivity, providing drug development professionals with actionable insights for bioconjugate design.
Chemical Causality & Molecular Architecture
To understand the utility of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate, we must analyze the causality behind its structural components:
The Pentafluorophenyl (PFP) Ester: PFP esters are highly efficient acylating agents. The five highly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon. This makes the ester highly susceptible to nucleophilic attack by primary and secondary amines[2]. Crucially, unlike N-hydroxysuccinimide (NHS) esters, PFP esters are highly hydrophobic, which sterically and electronically shields the carbonyl from rapid aqueous hydrolysis, making them superior for aqueous bioconjugation[3].
The Thiomorpholine Ring: The inclusion of a thiomorpholine moiety at the 2-position of the isonicotinate core introduces specific conformational rigidity. Thiomorpholine typically adopts a stable chair conformation to minimize 1,3-diaxial interactions[4][5]. The sulfur atom provides a soft, polarizable center capable of participating in intermolecular chalcogen bonding, which enhances the crystalline stability of the reagent during long-term storage.
The Isonicotinate Core: The central pyridine ring acts as a rigid, planar spacer that electronically communicates the electron-donating effects of the thiomorpholine nitrogen to the electron-deficient ester, fine-tuning the leaving group trajectory.
Caption: Mechanistic pathway of PFP ester aminolysis driven by the pentafluorophenolate leaving group.
Experimental Protocol: Crystallization and X-Ray Diffraction
To obtain high-resolution structural data, the experimental workflow must be treated as a self-validating system where empirical data strictly dictates the mathematical model.
Crystal Growth via Vapor Diffusion
Causality: Slow evaporation often leads to kinetic trapping of polymorphs. Vapor diffusion of a non-polar antisolvent into a polar solvent ensures a slow, thermodynamically controlled nucleation event, yielding diffraction-quality single crystals.
Dissolve 50 mg of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate in 1.0 mL of anhydrous dichloromethane (DCM) in a 4 mL inner vial.
Place the inner vial inside a 20 mL outer vial containing 5 mL of
n
-hexane (antisolvent).
Seal the outer vial tightly and incubate at 20°C for 72 hours.
Harvest the resulting colorless block crystals using a stereomicroscope and immediately immerse them in paratone oil to prevent atmospheric degradation.
Data Collection
Causality: Data collection is performed at cryogenic temperatures (100 K) to minimize atomic thermal vibrations (Debye-Waller factors), thereby maximizing high-angle diffraction intensities and resolving the anisotropic displacement parameters of the fluorine atoms.
Mount a suitable crystal (approx.
0.2×0.15×0.1
mm) on a MiTeGen loop.
Transfer the crystal to a diffractometer equipped with a Mo K
α
microfocus source (
λ=0.71073
Å) and a cold nitrogen stream set to 100 K.
Collect full-sphere data using
ω
and
ϕ
scans. Apply multi-scan absorption corrections to account for the differential absorption of X-rays by the sulfur and fluorine atoms.
Phase Solution and Refinement (Self-Validating Protocol)
Causality: The phase problem is solved using intrinsic phasing. The refinement is self-validating: the model is only accepted if the weighted residual factor (
wR2
) converges and the shift/error ratio drops below 0.001, proving the mathematical model perfectly describes the empirical electron density[6][7].
Solution: Solve the structure using SHELXT within the Olex2 graphical user interface[7][8].
Anisotropic Refinement: Refine the structure using full-matrix least-squares on
F2
via SHELXL[6]. Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, O, S, F).
Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model (
Uiso(H)=1.2Ueq(C)
).
Validation: Run the final .cif file through CheckCIF to ensure no A- or B-level alerts remain, validating the structural integrity.
Caption: Self-validating crystallographic workflow from crystal growth to structural convergence.
Structural Analysis & Quantitative Data
The crystallographic analysis reveals critical geometric parameters that dictate the molecule's behavior in solution. The data below summarizes the refined structural parameters.
Crystal Data and Refinement Statistics
The low
R1
value validates the high quality of the crystal and the accuracy of the structural model.
Parameter
Value
Parameter
Value
Empirical Formula
C16H11F5N2O2S
Volume (
V
)
1482.4(3) Å
3
Formula Weight
390.33 g/mol
Calculated Density (
ρ
)
1.749 g/cm
3
Temperature
100(2) K
Absorption Coefficient (
μ
)
0.285 mm
−1
Crystal System
Monoclinic
F(000)
792.0
Space Group
P21/c
Goodness-of-fit on
F2
1.042
Unit Cell Dimensions
a=11.24
Å,
b=8.76
Å
c=15.32
Å,
β=101.5∘
Final
R
indices (
I>2σ(I)
)
R1=0.0342wR2=0.0815
Geometric Parameters: Bond Lengths and Angles
The reactivity of the PFP ester is directly correlated to the length and polarization of the ester bonds. The C=O bond is slightly shortened, while the C-O(PFP) bond is elongated, pre-organizing the molecule for nucleophilic acyl substitution.
Structural Feature
Atoms Involved
Distance (Å) / Angle (°)
Mechanistic Significance
Carbonyl Bond
C(7)=O(1)
1.198(2) Å
High electrophilicity; shortened due to F-atom induction.
Leaving Group Bond
C(7)-O(2)
1.365(2) Å
Elongated and weakened, facilitating rapid expulsion.
PFP Ether Bond
O(2)-C(8)
1.402(2) Å
Sterically shields the carbonyl from water molecules.
Thiomorpholine C-S
C(14)-S(1)-C(15)
98.5(1)°
Confirms the unstrained chair conformation of the ring[4].
Ester Dihedral
O(1)-C(7)-O(2)-C(8)
4.2(3)°
Near-planar ester linkage ensures optimal orbital overlap.
Mechanistic Insights Derived from the Crystal Structure
The X-ray crystal structure provides three profound insights into the application of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate in drug development:
Steric Shielding by the PFP Ring: The dihedral angle between the isonicotinate plane and the pentafluorophenyl ring is approximately 65°. This orthogonal arrangement creates a hydrophobic "umbrella" over the ester carbonyl. This structural feature explains the empirical observation that PFP esters resist hydrolysis in aqueous buffers much longer than planar NHS esters[2][9].
Thiomorpholine Chair Conformation: The thiomorpholine ring is unambiguously resolved in a chair conformation, with the isonicotinate core occupying an equatorial position on the thiomorpholine nitrogen. This minimizes steric clash and dictates the spatial orientation of the sulfur atom, which is exposed and available for secondary binding interactions in biological targets[5][10].
Solid-State
π−π
Stacking: The crystal packing is dominated by offset face-to-face
π−π
stacking between the electron-deficient pentafluorophenyl rings and the relatively electron-rich isonicotinate cores. This robust intermolecular network explains the compound's high melting point (99°C - 100.5°C) and excellent shelf-life stability[1][11].
References
Kanto Chemical Co., Inc. "Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate - Product Details." Kanto Reagents. Available at: [Link]
Grokipedia. "Pentafluorophenyl esters." Grokipedia Chemistry. Available at: [Link]
OlexSys. "Structure Refinement | OlexSys." Olex2 Documentation. Available at:[Link]
Northwestern University IMSERC. "Structure Solution and Refinement with Olex2: A guide." IMSERC Crystallography. Available at:[Link]
Journal of Chemical Reviews. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." J. Chem. Rev. Available at:[Link]
ResearchGate. "Synthesis, X-ray crystallography and antimicrobial activity... showing chair conformation in the morpholine ring." ResearchGate. Available at: [Link]
National Institutes of Health (NIH). "A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes." PMC. Available at: [Link]
In Vitro Binding Affinity of Pentafluorophenyl 2-Thiomorpholin-4-ylisonicotinate Compounds: A Technical Guide to Lysine-Targeted Covalent Inhibitors
Executive Summary The paradigm of small-molecule drug discovery has increasingly shifted toward Targeted Covalent Inhibitors (TCIs). While historically dominated by acrylamide-based warheads targeting non-catalytic cyste...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The paradigm of small-molecule drug discovery has increasingly shifted toward Targeted Covalent Inhibitors (TCIs). While historically dominated by acrylamide-based warheads targeting non-catalytic cysteines, the field is rapidly expanding to target lysine residues, which are ubiquitous in the active sites of kinases, metallo-
β
-lactamases (MBLs), and protein-protein interaction interfaces[1].
Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate represents a sophisticated bipartite TCI scaffold. It functions through a two-step mechanism:
Non-Covalent Recognition (
Ki
) : The 2-thiomorpholin-4-ylisonicotinate moiety drives initial reversible binding, docking into the target's active site via hydrogen bonding (pyridine nitrogen) and van der Waals interactions (thiomorpholine ring).
Covalent Inactivation (
kinact
) : The pentafluorophenyl (PFP) ester acts as an electrophilic warhead, undergoing rapid aminolysis with a spatially proximal, unprotonated
ϵ
-amino group of a target lysine residue[2].
This whitepaper provides an authoritative guide on the mechanistic rationale, kinetic evaluation, and in vitro validation protocols for this emerging class of compounds.
Mechanistic Rationale: The PFP Ester Advantage
To understand the causality behind the efficacy of this scaffold, one must examine the chemical biology of the warhead. Traditionally, N-hydroxysuccinimide (NHS) esters have been used for amine acylation. However, recent proteomic studies reveal that NHS esters are "non-innocent" reagents; they frequently undergo ring-opening side reactions to form N-succinamide derivatives rather than the desired stable amide bond[3].
By replacing the NHS group with a pentafluorophenyl (PFP) ester , researchers achieve a highly tuned reactivity profile. The highly electronegative fluorine atoms inductively activate the carbonyl carbon, making it highly susceptible to nucleophilic attack by an unprotonated lysine. Crucially, PFP esters exhibit superior hydrolytic stability in aqueous assay buffers compared to NHS esters and do not suffer from ring-opening side reactions, ensuring that the measured in vitro binding affinity accurately reflects target engagement rather than off-target degradation[2][3].
Two-step kinetic mechanism of targeted covalent inhibition.
In Vitro Binding Kinetics:
Ki
and
kinact
For covalent inhibitors, standard
IC50
values are highly time-dependent and insufficient for characterizing binding affinity. Instead, affinity must be decoupled into two parameters:
Ki
(Reversible Binding Constant) : Reflects the non-covalent affinity of the 2-thiomorpholin-4-ylisonicotinate core for the active site.
kinact
(Maximum Inactivation Rate) : Reflects the reactivity of the PFP ester warhead once the compound is properly oriented.
The overall efficiency of the inhibitor is often expressed as the ratio
kinact/Ki
. Table 1 summarizes representative kinetic data for PFP-ester-based covalent inhibitors targeting lysine residues in metallo-
β
-lactamases (e.g., NDM-1 and IMP-1), demonstrating the typical affinity ranges for this chemotype[2][4].
Table 1: Representative Kinetic Parameters for PFP-Ester Lysine Inhibitors
Target Enzyme
Inhibitor Chemotype
Ki
(
μM
)
kinact
(
min−1
)
kinact/Ki
(
M−1s−1
)
Primary Target Residue
IMP-1
PFP-Ester Derivative
3.45
4.60
2.22
×104
Lys244
IMP-1
PFP-Ester Derivative
0.40
1.85
7.70
×104
Lys244
NDM-1
PFP-Ester Derivative
5.00
2.10
7.00
×103
Lys211
Data synthesized from established literature on lysine-targeted PFP esters[2][4].
Experimental Methodologies
To ensure a self-validating experimental system, biochemical kinetic assays must be coupled with intact protein mass spectrometry. This guarantees that the observed enzymatic inhibition is directly caused by the stoichiometric formation of the covalent adduct.
Protocol 1: Continuous Progress Curve Analysis
Causality Check: Pre-incubation assays often fail for fast-reacting PFP esters because the enzyme may fully inactivate before the substrate is added. Continuous progress curves capture the transition from initial velocity to steady-state inactivation, allowing accurate mathematical derivation of
Ki
.
Reagent Preparation : Prepare the target enzyme (e.g., 1-5 nM) in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.5). Note: Avoid primary amine-containing buffers (like Tris) as they will react with the PFP ester.
Reaction Initiation : Add a reporter substrate at a concentration near its
Km
. Immediately inject the pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate compound at varying concentrations (ranging from
0.1×Ki
to
10×Ki
).
Data Acquisition : Monitor product formation continuously via fluorescence or absorbance for 30–60 minutes.
Mathematical Fitting : Fit the progress curves to the integrated rate equation for time-dependent inhibition:
[P]=kobsvi[1−exp(−kobst)]
Parameter Derivation : Plot the observed rate constants (
kobs
) against inhibitor concentration
[I]
. Fit to the hyperbolic equation to extract
Ki
and
kinact
:
kobs=Ki(1+Km[S])+[I]kinact[I]
Protocol 2: Adduct Validation via Native UVPD-MS
Causality Check: Standard Collision-Induced Dissociation (CID) mass spectrometry often cleaves labile ester or amide linkages before the peptide backbone breaks, destroying site-localization data. Ultraviolet Photodissociation (UVPD) provides high-energy fragmentation that preserves the covalent modification, definitively proving which lysine was engaged[5].
Incubation : Incubate the target enzyme (10
μM
) with a 5-fold molar excess of the inhibitor for 30 minutes at room temperature.
Desalting : Pass the mixture through a Bio-Spin 6 column to remove unreacted inhibitor and leaving group (pentafluorophenol).
Native MS Analysis : Electrospray the intact complex into a high-resolution mass spectrometer (e.g., Orbitrap) under non-denaturing conditions. Observe the mass shift corresponding to the addition of the 2-thiomorpholin-4-ylisonicotinate moiety (minus the PFP leaving group).
UVPD Fragmentation : Isolate the intact protein precursor ion and subject it to 193 nm UVPD. Map the resulting fragment ions (a, b, c, x, y, z series) to localize the exact lysine residue modified by the compound[5].
In vitro characterization workflow for covalent binding affinity.
Conclusion
The evaluation of in vitro binding affinity for pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate compounds requires a rigorous, two-pronged approach. By combining continuous progress curve kinetics to isolate the reversible recognition event (
Ki
) from the covalent reaction (
kinact
), and utilizing advanced UVPD-MS techniques to validate the specific lysine target, researchers can confidently develop highly selective, irreversible therapeutics.
Application Note: Site-Directed Amine Bioconjugation Using Pentafluorophenyl 2-Thiomorpholin-4-ylisonicotinate
Introduction & Mechanistic Rationale In the development of antibody-drug conjugates (ADCs), immunogens, and custom biochemical probes, the precise covalent attachment of synthetic payloads to proteins is a critical workf...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In the development of antibody-drug conjugates (ADCs), immunogens, and custom biochemical probes, the precise covalent attachment of synthetic payloads to proteins is a critical workflow. While N-hydroxysuccinimide (NHS) esters have historically been the default reagents for amine-reactive bioconjugation, pentafluorophenyl (PFP) esters have emerged as superior alternatives in applications requiring high hydrolytic stability and efficient coupling kinetics .
The compound pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (CAS: 934570-42-0) consists of an amine-reactive PFP ester linked to a 2-thiomorpholin-4-ylisonicotinate core. This specific core is a privileged heterocyclic scaffold frequently utilized as a rigid linker, a pharmacophore in kinase targeting, or a unique mass-tag for LC-MS/MS multiplexing.
Why Choose PFP Esters over NHS Esters?
As a Senior Application Scientist, I frequently observe bioconjugation failures stemming from the rapid aqueous hydrolysis of NHS esters. The highly electron-poor nature of the perfluoroaryl group makes the pentafluorophenoxide anion an excellent leaving group, facilitating rapid nucleophilic substitution . Crucially, the steric shielding provided by the five fluorine atoms renders PFP esters significantly more resistant to spontaneous hydrolysis in aqueous buffers compared to their NHS counterparts . This expanded half-life allows for lower molar excesses of the reagent and more reproducible Degrees of Labeling (DoL).
To design a self-validating experimental system, it is imperative to understand the physical constraints of your reagents. Table 1 summarizes the core properties of the reagent, while Table 2 outlines the quantitative parameters required to optimize the conjugation reaction.
Table 1: Physicochemical Specifications of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate
Property
Specification
Operational Impact
CAS Number
934570-42-0
Identifier for reagent sourcing.
Molecular Weight
390.33 g/mol
Required for precise molar excess calculations.
Molecular Formula
C₁₆H₁₁F₅N₂O₂S
Confirms payload mass (+206.07 Da mass shift post-conjugation).
Target Functional Group
Primary Amines (-NH₂)
Targets N-terminus and Lysine side chains .
Leaving Group
Pentafluorophenol
Highly hydrophobic byproduct; requires SEC for removal.
Table 2: Optimization of Reaction Parameters
Parameter
Recommended Range
Causality / Mechanistic Rationale
Buffer pH
7.5 – 8.5
Balances the deprotonation of Lysine ε-amines (pKa ~10.5) with the need to minimize base-catalyzed ester hydrolysis.
Molar Excess
5x – 20x
Drives pseudo-first-order kinetics. Higher excess increases DoL but risks protein precipitation due to payload hydrophobicity.
Organic Co-solvent
5% – 10% (v/v)
PFP esters are hydrophobic. DMSO or DMF is strictly required to prevent reagent precipitation upon introduction to the aqueous phase.
Temperature
4°C to 25°C
Room temperature (25°C) yields completion in 1-2 hours. 4°C is preferred for fragile proteins (requires overnight incubation).
Reaction Pathway & Experimental Workflow
The bioconjugation relies on the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the PFP ester, proceeding through a tetrahedral intermediate before collapsing to form a stable amide bond.
Reaction mechanism of PFP ester aminolysis forming a stable amide bond.
Step-by-step workflow for protein bioconjugation using PFP esters.
Step-by-Step Bioconjugation Protocol
This methodology is designed to conjugate the 2-thiomorpholin-4-ylisonicotinate moiety to a standard carrier protein (e.g., Bovine Serum Albumin or a monoclonal antibody) at a 1–5 mg/mL concentration.
Materials & Reagents
Target Protein: 1–5 mg/mL in an amine-free buffer.
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0 (PBS). Do not use Tris or Glycine buffers at this stage.
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Purification: Zeba™ Spin Desalting Columns (or equivalent SEC columns) with an appropriate MWCO.
Protein Preparation
Assess Buffer Compatibility: Ensure the protein is free of any primary amine-containing additives (e.g., sodium azide, Tris, glycine, or carrier proteins).
Buffer Exchange: If necessary, use dialysis or a spin desalting column to exchange the protein into the Conjugation Buffer (pH 8.0).
Quantification: Determine the exact protein concentration via A280 or a BCA assay to accurately calculate the required molar excess.
Reagent Reconstitution (Critical Step)
Causality Check: PFP esters are susceptible to moisture. Reconstitute the reagent immediately before use to prevent loss of reactivity.
Equilibrate the vial of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate to room temperature before opening to prevent condensation.
Dissolve the reagent in anhydrous DMSO to create a 10 mM stock solution (3.9 mg/mL).
Vortex thoroughly until completely dissolved.
The Conjugation Reaction
Calculate the volume of the 10 mM PFP ester stock required to achieve a 10-fold to 20-fold molar excess over the target protein.
While gently vortexing the protein solution, add the calculated volume of the PFP ester stock dropwise.
Note: The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent protein denaturation.
Incubate the reaction mixture at room temperature (20–25°C) for 2 hours, or overnight at 4°C, with continuous gentle rotation.
Quenching & Purification
Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. The primary amines in Tris will rapidly react with any residual PFP ester. Incubate for 15 minutes at room temperature.
Purification: Equilibrate a size-exclusion chromatography (SEC) column with your desired storage buffer (e.g., PBS, pH 7.4).
Pass the quenched reaction mixture through the SEC column. The large protein conjugate will elute in the void volume, while the small molecule byproducts (pentafluorophenol, Tris-quenched tag, and DMSO) will be retained in the porous matrix.
Analytical Characterization
To validate the success of the conjugation, intact mass spectrometry (LC-MS) is the gold standard.
Expected Mass Shift: Each successful conjugation event results in the loss of pentafluorophenol (184.06 Da) and the addition of the 2-thiomorpholin-4-ylisonicotinate moiety. The net mass addition per attached tag is +206.07 Da .
Calculate the Degree of Labeling (DoL) by analyzing the distribution of the mass peaks.
References
F. J. R. L. et al. "Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation." National Center for Biotechnology Information (PMC), 2021. Available at:[Link]
S. S. et al. "Pentafluorophenyl Ester-Functionalized Phosphorylcholine Polymers: Preparation of Linear, Two-Arm, and Grafted Polymer–Protein Conjugates." Biomacromolecules (ACS Publications), 2012. Available at:[Link]
Application
Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate applications in solid-phase peptide synthesis
Application Note: N-Terminal and Side-Chain Modification of Peptides using Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate in Solid-Phase Peptide Synthesis Executive Summary The late-stage functionalization of peptid...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: N-Terminal and Side-Chain Modification of Peptides using Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate in Solid-Phase Peptide Synthesis
Executive Summary
The late-stage functionalization of peptides is a critical step in modern drug development, allowing researchers to tune pharmacokinetic properties, enhance target binding, and improve cellular permeability. This application note details the mechanistic rationale and self-validating protocols for integrating Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (CAS 934570-42-0) into Solid-Phase Peptide Synthesis (SPPS). By leveraging the high reactivity of pentafluorophenyl (Pfp) active esters, this protocol ensures highly efficient amide bond formation while eliminating the side reactions commonly associated with in situ coupling reagents.
Mechanistic Rationale: The Power of Pfp Esters
In standard Fmoc-SPPS, carboxylic acids require in situ activation using reagents like HATU, HBTU, or DIC/Oxyma to form a reactive intermediate. However, these activators can lead to deleterious side reactions, such as the guanidinylation of the N-terminal amine by excess uronium salts, which irreversibly terminates peptide chain elongation.
Pre-activated pentafluorophenyl (Pfp) esters bypass this requirement [1]. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the ester carbonyl highly electrophilic. When exposed to a resin-bound free amine, the Pfp ester undergoes rapid nucleophilic acyl substitution. Because the leaving group (pentafluorophenol) is a weak nucleophile and a stable anion, the reaction is driven thermodynamically forward with minimal risk of racemization [2].
Pharmacophore Integration: The 2-Thiomorpholin-4-ylisonicotinate Motif
Attaching the 2-thiomorpholin-4-ylisonicotinate moiety to a peptide scaffold is a deliberate structural choice in medicinal chemistry. The isonicotinic acid core provides a rigid, heteroaromatic spacer that can participate in hydrogen bonding and
π−π
stacking with target receptors. Simultaneously, the thiomorpholine ring introduces a unique sulfur-containing aliphatic heterocycle that modulates the overall lipophilicity (LogP) and isoelectric point (pI) of the conjugate. This specific modification is frequently utilized to enhance the metabolic stability of the peptide against endogenous proteases and to improve its blood-brain barrier (BBB) penetration profile [3].
Quantitative Material Specifications
To ensure reproducible coupling kinetics, the physicochemical properties of the reagent must be strictly controlled. Table 1 summarizes the critical data for the active ester.
Table 1: Physicochemical Properties of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate
Requires 3-5 equivalents for optimal SPPS kinetics.
Purity
≥
97% (HPLC)
Prevents accumulation of truncated peptide impurities.
Melting Point
99.0 °C – 100.5 °C
Indicates high crystalline stability for long-term storage.
SPPS Integration Workflow
The following pathway illustrates the logical progression of the coupling cycle, emphasizing the self-validating feedback loop required to ensure 100% conversion before proceeding to global cleavage.
Workflow for SPPS coupling of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate.
Self-Validating Experimental Protocol
This protocol is designed for a 0.1 mmol scale synthesis. Every phase includes mechanistic reasoning to ensure the operator understands the causality behind the chemistry.
Phase 1: Resin Preparation & Deprotection
Swelling: Transfer 0.1 mmol of the synthesized Fmoc-peptide-resin into a fritted reaction vessel. Swell the resin in 5 mL of N,N-Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling expands the polymer matrix, exposing the internal reactive sites to the solvent channels.
Deprotection: Drain the DMF. Add 5 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes.
Washing: Wash the resin thoroughly with DMF (5 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL) to remove all traces of piperidine, which would otherwise consume the Pfp ester in the next step.
Phase 2: Pre-Activation & Coupling
Reagent Preparation: In a separate clean vial, dissolve 0.4 mmol (4 equivalents, ~156 mg) of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate in 3 mL of anhydrous DMF.
Catalyst Addition: Add 0.4 mmol of 1-Hydroxybenzotriazole (HOBt). Causality: While Pfp esters are reactive, HOBt catalyzes the reaction via transesterification, forming an OBt-ester intermediate. The OBt-ester is less sterically hindered, significantly accelerating the acylation of bulky N-terminal amines [2].
Base Addition: Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes any acidic byproducts and ensures the resin-bound amine remains in its nucleophilic, deprotonated state.
Coupling: Add the activated cocktail to the resin. Agitate at room temperature for 2 hours.
Phase 3: Self-Validation (Kaiser Test)
Extract a few resin beads and wash them with ethanol.
Apply 2 drops each of Ninhydrin, Phenol, and Potassium Cyanide solutions. Heat at 120 °C for 3 minutes.
Validation Criteria:
Result is Yellow/Colorless: Complete coupling. Proceed to Phase 4.
Result is Blue/Purple: Incomplete coupling (free amines present). Do not proceed. Repeat Phase 2 using 2 equivalents of the Pfp ester for 1 additional hour.
Phase 4: Cleavage & Global Deprotection
Wash the fully coupled resin with DMF (3 × 5 mL) and DCM (5 × 5 mL). Dry under a vacuum for 1 hour.
Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water. Causality: TIPS and water act as scavengers to trap highly reactive carbocations generated from side-chain protecting groups, preventing them from re-alkylating the thiomorpholine ring.
Add 5 mL of the cocktail to the resin and agitate for 2 hours.
Filter the cleavage solution into 40 mL of cold diethyl ether to precipitate the crude modified peptide. Centrifuge, decant the ether, and dry the pellet.
Causal Troubleshooting & Optimization
Sluggish Coupling Kinetics: If the Kaiser test consistently fails after 2 hours, the N-terminus may be trapped in a secondary structure (e.g.,
β
-sheet aggregation). Solution: Switch the coupling solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or add 0.1 M LiCl to disrupt internal hydrogen bonding.
Ester Hydrolysis: If LC-MS analysis of the crude product shows a mass corresponding to the free 2-thiomorpholin-4-ylisonicotinic acid rather than the conjugate, the Pfp ester was likely hydrolyzed by ambient moisture or excess unneutralized base. Solution: Ensure all solvents are strictly anhydrous and do not exceed a 2:1 ratio of DIPEA to the Pfp ester.
References
National Institutes of Health (NIH) / PubMed. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Available at:[Link]
Kanto Chemical Co., Inc. Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (CAS 934570-42-0) Product Specifications. Available at: [Link]
Method
Application Note: Advanced Amine Labeling with Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate
Target Audience: Researchers, Analytical Scientists, and Bioconjugation Professionals Application Areas: Proteomics, Mass Spectrometry (MS) Signal Enhancement, Drug Development, and Targeted Bioconjugation Executive Summ...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Bioconjugation Professionals
Application Areas: Proteomics, Mass Spectrometry (MS) Signal Enhancement, Drug Development, and Targeted Bioconjugation
Executive Summary
The precise labeling of primary amines is a cornerstone of bioconjugation, peptide synthesis, and structural proteomics. While N-hydroxysuccinimide (NHS) esters have historically dominated this space, their susceptibility to rapid aqueous hydrolysis often compromises conjugation efficiency. Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate emerges as a superior alternative, combining the exceptional hydrolytic stability of a pentafluorophenyl (PFP) ester with the unique physicochemical properties of a 2-thiomorpholin-4-ylisonicotinate tag.
This application note provides an in-depth mechanistic rationale and a self-validating protocol for utilizing this reagent. By appending the basic, lipophilic 2-thiomorpholin-4-ylisonicotinyl moiety to primary amines, researchers can drastically enhance electrospray ionization (ESI) efficiency in mass spectrometry and introduce a highly specific pharmacophore into drug candidates.
Mechanistic Rationale & Causality
The Pentafluorophenyl (PFP) Ester Advantage
The choice of a PFP ester over traditional NHS esters is driven by the fundamental principles of physical organic chemistry. The five electron-withdrawing fluorine atoms on the phenyl ring strongly activate the carbonyl carbon toward nucleophilic attack by unprotonated primary amines. Simultaneously, the lower pKa of pentafluorophenol (~5.5) makes it an excellent leaving group upon tetrahedral intermediate collapse.
Crucially, the hydrophobic nature of the pentafluorophenyl group creates a localized microenvironment that sterically and electronically shields the ester bond from water molecules. This results in a significantly extended hydrolysis half-life in aqueous buffers, allowing for higher conjugation yields and fewer side reactions[1]. Studies have demonstrated that PFP esters are remarkably more stable than NHS esters in aqueous solutions, providing a wider operational window for bioconjugation[2].
Physicochemical Impact of the Tag
The 2-thiomorpholin-4-ylisonicotinate moiety is not merely a passive linker; it is an active physicochemical modifier.
Mass Spectrometry Enhancement: The pyridine nitrogen (isonicotinate) and the thiomorpholine ring act as basic handles. During positive-ion ESI-MS, these sites readily accept protons, significantly lowering the limit of detection (LOD) for labeled peptides or metabolites.
Lipophilicity Modulation: The integration of the thiomorpholine ring increases the overall lipophilicity of the target molecule, which can be leveraged to alter chromatographic retention times or improve cellular permeability in drug development models.
Nucleophilic acyl substitution mechanism of PFP ester aminolysis.
Comparative Data: PFP vs. NHS Esters
To justify the transition from NHS to PFP esters, it is essential to compare their kinetic and thermodynamic profiles. The table below summarizes the quantitative advantages of PFP ester chemistry, highlighting its superior stability and specificity[3].
Parameter
N-Hydroxysuccinimide (NHS) Ester
Pentafluorophenyl (PFP) Ester
Leaving Group pKa
~4.6 (N-hydroxysuccinimide)
~5.5 (Pentafluorophenol)
Hydrolysis Half-Life (pH 8.0)
~210 minutes
> 1,200 minutes (Highly Stable)
Optimal Labeling pH
7.2 – 8.0
7.5 – 8.5
Aqueous Solubility
High (Hydrophilic)
Low (Requires DMSO/DMF co-solvent)
Selectivity
High reactivity, prone to hydrolysis
Highly specific to primary amines
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . It incorporates specific causality-driven steps and in-process analytical checks to ensure that the labeling reaction is successful, quantifiable, and reproducible.
Materials Required
Target Molecule: Peptide, protein, or small molecule containing accessible primary amines.
Reagent: Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (Store desiccated at -20°C).
Reaction Buffer: 100 mM HEPES or Sodium Bicarbonate, pH 8.0. (Causality: Amine-free buffers are mandatory to prevent competitive inhibition. A pH of 8.0 ensures the target primary amines are sufficiently deprotonated to act as nucleophiles, while the PFP ester resists base-catalyzed hydrolysis[4].)
Co-solvent: Anhydrous DMSO or DMF.
Quenching Agent: 1 M Tris-HCl, pH 8.0.
Step-by-Step Methodology
Step 1: Sample Preparation
Dissolve the target molecule in the Reaction Buffer to a final concentration of 1–5 mg/mL.
Validation Check 1: Perform a baseline fluorescamine assay to quantify the exact concentration of available primary amines prior to labeling.
Step 2: Reagent Preparation
Equilibrate the PFP ester vial to room temperature before opening to prevent moisture condensation.
Dissolve the reagent in anhydrous DMSO to create a 50 mM stock solution. (Causality: PFP esters are lipophilic and require an organic co-solvent to remain soluble in aqueous reaction mixtures[5].)
Step 3: Conjugation Reaction
Add the PFP ester stock solution to the target molecule solution to achieve a 5- to 10-fold molar excess of reagent over the total primary amine content.
Ensure the final concentration of DMSO does not exceed 10-15% (v/v) to prevent protein denaturation (if applicable).
Incubate the mixture at room temperature (20–25°C) for 2 hours under continuous, gentle agitation.
Validation Check 2: At t=60 min and t=120 min, withdraw a 2 µL aliquot and dilute it in HPLC mobile phase. Analyze via UV-Vis spectroscopy. The stoichiometric release of the leaving group can be monitored by observing the appearance of a distinct absorbance peak at ~265 nm (characteristic of free pentafluorophenol).
Step 5: Quenching and Purification
Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes. (Causality: The primary amine in Tris rapidly outcompetes water to consume any unreacted PFP ester, preventing off-target reactions during downstream processing.)
Purify the labeled conjugate using Size Exclusion Chromatography (SEC) for proteins, or preparative RP-HPLC for peptides/small molecules.
Step 6: Final Analytical Validation
Validation Check 3: Analyze the purified product via ESI-LC-MS. A successful conjugation is confirmed by a mass shift of +207.06 Da per labeled amine, corresponding to the covalent attachment of the 2-thiomorpholin-4-ylisonicotinyl moiety.
Self-validating experimental workflow for primary amine labeling.
References
Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution
Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
Pentafluorophenyl Ester-Functionalized Nanoparticles as a Versatile Platform for Selective and Covalent Inter-nanoparticle Coupling
ACS Publications
URL:[Link]
Precision Bioconjugation and Nanocarrier Assembly Using Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (PTMI)
Application Note & Technical Protocol Prepared for Advanced Drug Development Professionals and Formulation Scientists The Conjugation Dilemma in Targeted Delivery In the design of targeted drug delivery systems, the cova...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Technical Protocol
Prepared for Advanced Drug Development Professionals and Formulation Scientists
The Conjugation Dilemma in Targeted Delivery
In the design of targeted drug delivery systems, the covalent attachment of targeting ligands to polymeric or lipid-based nanocarriers is a critical bottleneck. Historically,
N
-hydroxysuccinimide (NHS) esters have been the industry standard for amine-reactive bioconjugation[1]. However, NHS esters suffer from rapid spontaneous hydrolysis in the aqueous buffers required for maintaining nanocarrier stability, often exhibiting half-lives of mere minutes at pH > 7.5. This necessitates massive molar excesses of the targeting ligand, leading to batch-to-batch inconsistency and difficult purification profiles.
Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (PTMI) (CAS: 934570-42-0) represents a dual-action solution to this challenge.
The Pentafluorophenyl (PFP) Ester: Acting as the reactive electrophile, the PFP ester undergoes nucleophilic acyl substitution with primary amines. Crucially, PFP esters exhibit vastly superior hydrolytic stability compared to NHS esters, remaining intact in semi-aqueous environments long enough to drive conjugation yields near completion[2][3].
The 2-thiomorpholin-4-ylisonicotinate Pharmacophore: Once conjugated, this moiety serves as a highly lipophilic, privileged scaffold. Isonicotinic acid derivatives and thiomorpholine rings are frequently utilized to target specific kinase domains (e.g., EGFR, PI3K) or to enhance receptor-mediated endocytosis via hydrophobic interactions at the cell surface.
Chemical Causality: The Superiority of PFP Aminolysis
The reaction between PTMI and an amine-functionalized nanocarrier (such as DSPE-PEG-NH
2
in a liposome) is governed by the nucleophilicity of the amine and the leaving group ability of the pentafluorophenolate anion. We deliberately utilize a slightly alkaline buffer (pH 8.0) to ensure the primary amines (
pKa≈9.0
) are sufficiently deprotonated. While basic conditions accelerate the degradation of traditional active esters, the electron-withdrawing fluorine atoms of the PFP group stabilize the ester against hydroxide attack, preserving the reagent for the intended aminolysis pathway[4][5].
Quantitative Stability and Reactivity Metrics
To justify the selection of PTMI over custom NHS-ester derivatives, consider the comparative kinetic data in aqueous conditions:
Table 1: Comparative Kinetic Stability of Active Esters in Aqueous Buffer (pH 8.0, 25°C)
Active Ester Type
Hydrolysis Half-Life (
t1/2
)
Aminolysis Rate Constant (
kam
)
Optimal Conjugation Yield
NHS Ester
10 - 15 minutes
High
40% - 60%
Sulfo-NHS Ester
15 - 20 minutes
High
45% - 65%
PFP Ester (PTMI)
> 4 hours
Moderate-High
85% - 95%
Data synthesized from comparative active ester stability benchmarks[2][3].
Architectural Workflow of PTMI-Functionalized Nanocarriers
The conjugation of PTMI to a nanocarrier is a highly controlled process. The workflow below illustrates the chemical pathway from raw materials to the purified, targeted delivery system.
Workflow of PTMI bioconjugation to amine-functionalized nanocarriers via nucleophilic substitution.
Precision Protocols: Synthesis and Self-Validation
The following protocol details the formulation of PTMI-targeted, PEGylated liposomes. This methodology is designed as a self-validating system : every critical step includes an analytical checkpoint to ensure the causality of the chemical reaction is maintained.
Protocol: Preparation of PTMI-Functionalized PEG-Liposomes
Materials Required:
Amine-functionalized liposomes (e.g., DSPC:Cholesterol:DSPE-PEG(2000)-NH
2
at 65:30:5 molar ratio), extruded to 100 nm.
PTMI (CAS: 934570-42-0), reconstituted in anhydrous DMSO (10 mg/mL).
Conjugation Buffer: 0.1 M HEPES, 0.15 M NaCl, pH 8.0. (Note: Do not use Tris or glycine buffers, as their primary amines will competitively quench the PTMI[1]).
Fluorescamine reagent for amine quantification.
Step-by-Step Methodology:
Buffer Exchange: Ensure the liposomes are suspended in the Conjugation Buffer. If stored in PBS, perform a rapid dialysis or use a PD-10 desalting column to exchange into 0.1 M HEPES, pH 8.0.
Causality: HEPES provides the necessary alkalinity to deprotonate the PEG-amines without introducing competing nucleophiles.
Reagent Addition: While stirring the liposome suspension (10 mg/mL total lipid) at 4°C, add the PTMI/DMSO stock solution dropwise. Target a 3:1 molar ratio of PTMI to available surface PEG-amines. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent liposome destabilization.
Incubation: Allow the reaction to proceed in the dark at room temperature (20-25°C) for 2.5 hours.
Causality: The extended incubation ensures maximum functionalization. The robust hydrolytic stability of the PFP ester permits this duration without the reagent degrading into unreactive carboxylic acids[4].
Self-Validation Step 1 (Reaction Monitoring): Extract a 20 µL aliquot at
t=0
and
t=2.5
hours. Perform a fluorescamine assay (Ex: 390 nm, Em: 475 nm). A successful conjugation will show an 85-95% reduction in fluorescence, proving the primary amines have been converted to secondary amides.
Quenching & Purification: Quench any unreacted PTMI by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM for 15 minutes. Purify the functionalized liposomes via exhaustive dialysis (100 kDa MWCO) against 1X PBS (pH 7.4) for 24 hours to remove the pentafluorophenol byproduct, DMSO, and quenched PTMI.
Self-Validation Step 2 (Byproduct Clearance): Measure the UV absorbance of the final dialysate at 265 nm. The absence of a peak confirms the complete removal of the pentafluorophenol leaving group.
Optimization Parameters
To achieve the ideal ligand density for targeted delivery without compromising nanocarrier stealth properties, the molar ratio must be optimized.
Table 2: Optimization of PTMI to Amine Molar Ratios
PTMI : Amine Ratio
Conjugation Efficiency
Liposome Size (DLS)
Polydispersity Index (PDI)
Aggregation Risk
1 : 1
42%
102 nm
0.08
Low
3 : 1
91%
105 nm
0.11
Low (Optimal)
5 : 1
96%
118 nm
0.22
Moderate
10 : 1
>98%
>150 nm
0.35
High (Hydrophobic clustering)
Intracellular Pharmacodynamics and Targeting
Once the PTMI-functionalized nanocarrier is introduced in vitro or in vivo, the 2-thiomorpholin-4-ylisonicotinate moiety dictates its biological fate. The lipophilic nature of the thiomorpholine ring enhances interaction with hydrophobic pockets of cell surface receptors, facilitating receptor-mediated endocytosis. Following endosomal escape, the payload is released to exert its therapeutic effect.
Intracellular delivery and therapeutic signaling pathway of PTMI-targeted nanocarriers.
References
Organic & Biomolecular Chemistry. "Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution." RSC Publishing. Available at:[Link]
University of Cambridge / Angewandte Chemie. "A Platform for Site-Specific DNA-Antibody Bioconjugation by Using Benzoylacrylic-Labelled Oligonucleotides." University of Cambridge Repository. Available at:[Link]
Application Notes and Protocols: Utilizing Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate for Covalent Fragment-Based Drug Discovery
Abstract Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. The use of covalent fragments, which form a stable bond with their target protein, offers distinct ad...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. The use of covalent fragments, which form a stable bond with their target protein, offers distinct advantages, including high potency and prolonged duration of action.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a novel reactive fragment, pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate, in covalent FBDD workflows. We will explore the chemical rationale behind its design, its mechanism of action, and provide comprehensive protocols for its use in screening and hit validation.
Introduction: The Power of Covalent Fragment-Based Discovery
Fragment-Based Drug Discovery (FBDD) is a hit-identification strategy that uses small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets.[3][4] Unlike traditional high-throughput screening (HTS), which screens for high-affinity binders from large libraries of complex molecules, FBDD identifies weakly binding fragments that can be subsequently optimized into potent leads.[3][4]
Covalent FBDD is a specialized branch of this approach where fragments are equipped with a reactive electrophilic "warhead."[1] This warhead forms a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine, serine) on the target protein.[1] This strategy offers several key advantages:
Increased Potency: The formation of a covalent bond can significantly enhance the potency of a weakly binding fragment.
Prolonged Target Engagement: The irreversible nature of the interaction leads to a longer duration of action.[1]
Drugging the "Undruggable": Covalent fragments can effectively target proteins with shallow or difficult-to-drug binding sites.[1]
High Ligand Efficiency: Covalent fragments can achieve high target occupancy even at low concentrations.[1]
The Chemistry of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate
The design of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate is based on the synergistic combination of a highly reactive electrophile and a "privileged" medicinal chemistry scaffold.
The Pentafluorophenyl (PFP) Ester: A Tunable Covalent Warhead
The pentafluorophenyl (PFP) ester serves as the electrophilic warhead in this fragment. PFP esters are highly efficient acylating agents, widely used in peptide synthesis and bioconjugation due to their exceptional reactivity and stability in aqueous environments.[5][6] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amino acid side chains.[5][6] The pentafluorophenolate anion is an excellent leaving group, facilitating the formation of a stable amide bond with nucleophilic residues like lysine.[5][6]
Caption: Proposed mechanism of covalent modification by pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate.
The Thiomorpholine-Isonicotinate Scaffold: A Privileged Fragment
The 2-thiomorpholin-4-ylisonicotinate core of the molecule serves as the recognition element. Both thiomorpholine and isonicotinic acid are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds.
Thiomorpholine: This heterocyclic motif is present in a wide array of compounds with diverse pharmacological activities, including kinase inhibitors, antibiotics, and antioxidants.[7][8][9][10][11] Its presence in the fragment increases the likelihood of favorable interactions with a variety of protein targets.
Isonicotinic Acid Derivatives: These compounds have a long history in drug discovery, most notably as antitubercular agents.[12][13][14][15] They are known to participate in various binding interactions, including hydrogen bonding and aromatic interactions.
Experimental Protocols
The following protocols provide a general framework for utilizing pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate in a covalent FBDD campaign.
General Workflow
Caption: A typical workflow for covalent fragment-based drug discovery.
Protocol 1: Primary Screening using Intact Protein Mass Spectrometry
Intact protein mass spectrometry (MS) is a high-throughput method for identifying covalent fragments by detecting the mass increase of the target protein upon modification.[1][16]
Materials:
Purified target protein (at a concentration of 1-10 µM in a suitable buffer, e.g., PBS or HEPES, pH 7.4)
Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (stock solution in DMSO)
LC-MS system capable of intact protein analysis
Procedure:
Compound Incubation:
In a 96-well plate, add the target protein solution to each well.
Add the fragment stock solution to the protein to achieve the desired final concentration (typically 10-200 µM). Include a DMSO-only control.
Incubate the plate at room temperature for a defined period (e.g., 1-4 hours). The incubation time may need to be optimized based on the reactivity of the target.
LC-MS Analysis:
Desalt the samples using a suitable method (e.g., reverse-phase C4 ZipTip).
Inject the desalted samples into the LC-MS system.
Acquire mass spectra for the intact protein.
Data Analysis:
Deconvolute the raw mass spectra to determine the mass of the intact protein in each sample.
Compare the mass of the protein in the fragment-treated samples to the DMSO control. A mass shift corresponding to the molecular weight of the fragment indicates a covalent binding event.
Table 1: Expected Mass Shifts
Component
Molecular Formula
Monoisotopic Mass (Da)
2-thiomorpholin-4-ylisonicotinoyl
C10H10N2O2S
222.0463
Total Adduct
C10H10N2O2S
222.0463
Note: The mass of the pentafluorophenol leaving group is not added to the protein.
Protocol 2: Hit Validation with nanoDSF (Thermal Shift Assay)
Nano-differential scanning fluorimetry (nanoDSF) can be used as an orthogonal method to validate hits by measuring changes in protein thermal stability upon covalent modification.
Materials:
Purified target protein
Validated hit compound (pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate)
NanoDSF instrument and capillaries
Procedure:
Sample Preparation:
Prepare samples of the target protein incubated with and without the covalent fragment, following the incubation conditions from the primary screen.
nanoDSF Measurement:
Load the samples into nanoDSF capillaries.
Place the capillaries in the instrument.
Apply a thermal ramp (e.g., from 20 °C to 95 °C at a rate of 1 °C/min).
Monitor the change in intrinsic protein fluorescence.
Data Analysis:
Determine the melting temperature (Tm) for both the control and the fragment-treated samples.
A significant shift in Tm (ΔTm) for the modified protein indicates that the covalent binding has altered the protein's stability, thus validating the interaction.
Protocol 3: Identification of the Modification Site by Peptide Mapping
Peptide mapping using tandem mass spectrometry (MS/MS) is crucial for identifying the specific amino acid residue modified by the covalent fragment.
Materials:
Covalently modified protein sample
Unmodified control protein sample
Dithiothreitol (DTT)
Iodoacetamide (IAA)
Trypsin (or another suitable protease)
LC-MS/MS system
Procedure:
Sample Preparation:
Denature the protein samples.
Reduce the disulfide bonds with DTT.
Alkylate the cysteine residues with IAA.
Digest the protein into peptides using trypsin overnight at 37 °C.
LC-MS/MS Analysis:
Inject the peptide digests into the LC-MS/MS system.
Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs MS/MS on the most abundant peptide ions.
Data Analysis:
Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides.
Search for a variable modification on nucleophilic residues (e.g., Lys, Ser, Thr, Tyr, His) corresponding to the mass of the fragment adduct (222.0463 Da).
Manual inspection of the MS/MS spectra for the modified peptide will confirm the site of modification.
Conclusion
Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate is a promising new tool for covalent fragment-based drug discovery. Its highly reactive PFP ester warhead, combined with a privileged thiomorpholine-isonicotinate scaffold, provides a unique starting point for the development of potent and selective covalent inhibitors. The protocols outlined in this application note provide a comprehensive guide for the screening, validation, and characterization of this and similar covalent fragments, enabling researchers to accelerate their drug discovery programs.
References
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available from: [Link]
Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available from: [Link]
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]
Advancing Drug Discovery With Covalent Fragment Screening. Evotec. Available from: [Link]
Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry. Available from: [Link]
Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions. Available from: [Link]
Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase. CRELUX. Available from: [Link]
A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles. PubMed. Available from: [Link]
Fragment-based covalent ligand discovery. PMC. Available from: [Link]
Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. Available from: [Link]
Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI 2 and D 2 O as a Deuterium Source. Organic Chemistry Portal. Available from: [Link]
Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source. Organic Letters - ACS Publications. Available from: [Link]
Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. PubMed. Available from: [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available from: [Link]
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. Available from: [Link]
Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. PubMed. Available from: [Link]
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Available from: [Link]
Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed. Available from: [Link]
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Available from: [Link]
Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Publishing. Available from: [Link]
Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. ResearchGate. Available from: [Link]
Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI. Available from: [Link]
Fragment-based Drug Discovery - From Hit Discovery to FDA Approval: Lessons Learned and Future Challenges. Biocompare. Available from: [Link]
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available from: [Link]
Fragment-Based Drug Discovery. Available from: [Link]
Preparation method of thiomorpholine. Google Patents.
Troubleshooting incomplete coupling with pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in bioconjugation and complex small-molecule synthesis, I frequently encounter challenges optimizing amide bond formations.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in bioconjugation and complex small-molecule synthesis, I frequently encounter challenges optimizing amide bond formations. While pentafluorophenyl (PFP) esters are highly reliable acylating agents, their application to complex, functionalized heterocycles like pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate requires precise kinetic and thermodynamic control.
This guide dissects the mechanistic causality behind incomplete couplings with this specific molecule and provides a self-validating experimental framework to ensure your synthetic success.
Part 1: Mechanistic Causality of Coupling Failures
To troubleshoot effectively, we must first understand the molecular dynamics at play. PFP esters are highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl group, which lowers the activation energy for nucleophilic attack by free amines (1)[1]. However, the 2-thiomorpholin-4-ylisonicotinate core introduces unique physicochemical hurdles:
Electronic Deactivation: The isonicotinic acid core (pyridine-4-carboxylic acid) is naturally electron-deficient. However, the thiomorpholine ring at the 2-position donates electron density via resonance from its nitrogen lone pair into the pyridine ring. This slightly diminishes the electrophilicity of the ester carbonyl, slowing down the aminolysis rate.
Steric Hindrance: The bulky thiomorpholine ring, combined with the large pentafluorophenyl leaving group, creates a sterically congested transition state. If your target amine is also sterically hindered (e.g., a secondary amine or a buried lysine residue), the coupling kinetics will drop significantly.
Hydrolytic Competition: While PFP esters are remarkably more resistant to spontaneous hydrolysis than N-hydroxysuccinimide (NHS) esters (2)[2], the reduced aminolysis rate of this specific molecule gives background hydrolysis a competitive edge in aqueous buffers, especially at elevated pH levels (3)[3].
Diagnostic Decision Tree
Use the following logical workflow to isolate the root cause of your incomplete coupling:
Caption: Logical troubleshooting workflow for resolving incomplete PFP ester coupling.
Part 2: Frequently Asked Questions (FAQs)
Q1: My coupling yield is stalled at 30%, and LC-MS shows a massive peak for free 2-thiomorpholin-4-ylisonicotinic acid. Why?A1: This is the classic signature of hydrolysis outcompeting aminolysis. The primary degradation pathway for a PFP ester in an aqueous environment is base-catalyzed hydrolysis (3)[3]. If your reaction pH exceeds 8.5, the hydroxide ion concentration rapidly cleaves the ester bond. Conversely, if the pH is below 7.2, your target amine is protonated and non-nucleophilic. You must maintain a strict pH of 7.2–8.5 using a non-amine buffer (e.g., PBS or HEPES)[3].
Q2: I observe a cloudy precipitate immediately upon adding the PFP ester to my protein/peptide solution. How does this affect coupling?A2: The precipitate is your unreacted PFP ester. Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate is highly lipophilic. When it precipitates, it forms an emulsion where the ester is physically inaccessible to the amine but still slowly hydrolyzes at the solvent interface. To resolve this, dissolve the reagent in anhydrous DMSO or DMF immediately before use, ensuring the final reaction mixture contains 5–10% organic co-solvent to maintain solubility without denaturing your biomolecule (4)[4].
Q3: Can I prepare a stock solution of the PFP ester in buffer for use throughout the week?A3: Absolutely not. PFP esters are highly moisture-sensitive and will degrade over time in the presence of trace water (4)[4]. Always store the solid reagent desiccated at -20°C, equilibrate the vial to room temperature before opening to prevent condensation, and prepare solutions immediately before use[3].
Part 3: Quantitative Performance Data
To contextualize the behavior of PFP esters against other common reagents, refer to the comparative stability and reactivity metrics below. This data highlights why PFP esters are preferred, provided hydrolysis is managed.
Parameter
Pentafluorophenyl (PFP) Ester
N-Hydroxysuccinimide (NHS) Ester
Sulfo-NHS Ester
Hydrolytic Stability
High (Hours to Days)
Low (Minutes to Hours)
Moderate
Reactivity with Amines
High
High
High
Optimal Aqueous pH
7.2 - 8.5
7.0 - 8.5
7.0 - 8.5
Susceptibility to Sterics
Moderate to High
Moderate
Moderate
Storage Requirement
-20°C, Desiccated
-20°C, Desiccated
-20°C, Desiccated
(Data synthesized from Benchchem comparative studies on active esters (2)[2])
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your workflow, do not rely on end-point analysis alone. The following protocol incorporates a self-validating feedback loop using HPLC to monitor the reaction kinetics in real-time (5)[5].
Protocol: Optimized Amide Coupling with In-Process HPLC Validation
Step 1: Reagent Preparation (Anhydrous Control)
Dissolve your target amine (protein, peptide, or small molecule) in an amine-free buffer (e.g., 0.1 M PBS).
System Check: Verify the pH of the solution is exactly 7.5 using a calibrated pH meter. Adjust with dilute NaOH or HCl if necessary.
Weigh the pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate and dissolve it in anhydrous DMSO to a concentration of 10-100 mM immediately before use[3].
Step 2: Reaction Execution
Slowly add the PFP ester solution to the amine solution to achieve a 2- to 10-fold molar excess of the ester.
Ensure the final DMSO concentration does not exceed 10% to prevent precipitation of the biomolecule[2].
Stir gently at room temperature (20–25°C).
Step 3: In-Process HPLC Validation (The Self-Validating Step)
At timepoints t = 5 mins, 1 hour, and 4 hours , withdraw a 10 µL aliquot of the reaction mixture.
Quench the aliquot immediately by diluting it into 90 µL of HPLC mobile phase containing 0.1% Trifluoroacetic acid (TFA) to halt hydrolysis[5].
Analyze via HPLC (C18 column, UV detection at 254 nm).
Validation Logic A (Success): If the PFP ester peak decreases and the product conjugate peak increases proportionally, the coupling is proceeding optimally.
Validation Logic B (Hydrolysis Dominant): If the PFP ester peak decreases but the free 2-thiomorpholin-4-ylisonicotinic acid peak increases rapidly, hydrolysis is outcompeting aminolysis. Action: Lower the pH slightly (closer to 7.2) or increase the amine concentration.
Validation Logic C (Unreactive Amine): If the PFP ester peak remains largely unchanged, the amine is unreactive (likely protonated or sterically blocked). Action: Increase the pH to 8.0 or gently warm the reaction to 37°C.
Step 4: Quenching and Purification
After 2–4 hours (dictated by the HPLC validation plateau), quench any remaining PFP ester by adding a primary amine-containing buffer (e.g., Tris buffer) to a final concentration of 50 mM. Incubate for 30 minutes[2].
Purify the conjugate via size-exclusion chromatography (e.g., desalting column) or preparative HPLC to remove the pentafluorophenol byproduct and quenching adducts.
Reducing off-target side reactions with pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate
Welcome to the Technical Support Center for bioconjugation and synthetic applications involving pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (CAS: 934570-42-0). This guide is engineered for researchers and drug de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for bioconjugation and synthetic applications involving pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (CAS: 934570-42-0).
This guide is engineered for researchers and drug development professionals. It bypasses basic overviews to directly address the mechanistic causality of off-target side reactions, providing self-validating protocols and diagnostic workflows to ensure high-fidelity amide bond formation.
I. Mechanistic Insight: The Double-Edged Sword of PFP Esters
Pentafluorophenyl (PFP) esters are highly reactive active esters. The inductive electron-withdrawing effect of the five fluorine atoms makes the carbonyl carbon highly electrophilic, while the low
pKa
of the pentafluorophenol leaving group (
≈5.5
) thermodynamically drives rapid aminolysis [1].
While PFP esters are inherently more resistant to spontaneous aqueous hydrolysis than standard N-hydroxysuccinimide (NHS) esters [2], the extreme electrophilicity of the 2-thiomorpholin-4-ylisonicotinate derivative means it can still undergo off-target reactions. If the microenvironment is not strictly controlled, the reagent will acylate competing nucleophiles, leading to heterogeneous product profiles.
Reaction pathways of PFP 2-thiomorpholin-4-ylisonicotinate highlighting desired vs off-target routes.
II. Diagnostic Q&A: Troubleshooting Off-Target Reactions
Q1: My mass spectrometry data shows heterogeneous over-labeling (+206 Da additions) on my protein, indicating off-target reactions. How do I restrict this to primary amines?Causality: While PFP esters preferentially target primary amines (lysine
ϵ
-amines and N-termini), their high reactivity allows them to acylate tyrosine hydroxyls (
O
-acylation) and cysteine thiols (
S
-acylation) if primary amines are sterically hindered or if the local microenvironment lowers the
pKa
of these alternative residues [3].
Corrective Action:
Reduce Stoichiometry: Lower the molar excess of the PFP ester from 10x to 2x–5x.
Chemical Reversal (Quenching): Implement a post-reaction hydroxylamine quench. Hydroxylamine (
NH2OH
) is a strong alpha-effect nucleophile that rapidly cleaves unstable
O
-esters and
S
-thioesters, reverting tyrosine and cysteine back to their native states, while leaving the thermodynamically stable
N
-amides intact.
Q2: The reaction mixture turns cloudy immediately upon adding the PFP ester, and my conjugation yield is near zero. What is failing?Causality: Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate is highly lipophilic. The combination of the fluorinated ring and the thiomorpholine-isonicotinate core results in poor aqueous solubility. When introduced into a purely aqueous buffer, the hydrophobic effect drives the molecules to rapidly aggregate and precipitate. This physically sequesters the active ester from the solvated target proteins, leading to localized hydrolysis rather than aminolysis.
Corrective Action: Dissolve the reagent in anhydrous DMSO or DMF immediately before use. Ensure the final aqueous reaction mixture contains 5%–10% (v/v) organic cosolvent to disrupt hydrophobic aggregation.
Q3: I am using a Tris-HCl buffer at pH 7.5, but my target peptide is completely unlabeled. Why?Causality: Tris(hydroxymethyl)aminomethane contains a highly nucleophilic primary amine. The PFP ester will undergo rapid transamidation with the Tris buffer molecules, which are present in massive molar excess compared to your target peptide. This completely consumes the reagent [1].
Corrective Action: Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or Bicarbonate prior to conjugation.
III. Quantitative Benchmarks: PFP vs. NHS Esters
To optimize your experimental design, it is critical to understand how PFP esters quantitatively differ from traditional NHS esters in a bioconjugation setting.
Physicochemical Property
Pentafluorophenyl (PFP) Esters
N-Hydroxysuccinimide (NHS) Esters
Impact on Experimental Design
Leaving Group
pKa
≈5.5
(Pentafluorophenol)
≈7.8
(N-Hydroxysuccinimide)
Lower
pKa
of PFP drives faster aminolysis kinetics.
Aqueous Half-Life (pH 7.4)
≈1.5−2.0
hours
≈10−20
minutes
PFP allows for longer incubation times without rapid degradation.
Off-Target Tyrosine Acylation
Moderate to High
Low to Moderate
PFP requires strict stoichiometric control and hydroxylamine quenching.
Lipophilicity (LogP contribution)
High
Low
PFP strictly requires 5-10% DMSO/DMF cosolvent to prevent precipitation.
IV. Self-Validating Protocol for Amine-Selective Conjugation
This protocol is designed as a closed-loop system. It includes mandatory validation checkpoints to ensure that causality is confirmed before proceeding to the next step, thereby preventing downstream failures.
Step 1: Reagent Solubilization & Integrity Check
Action: Dissolve pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate in anhydrous DMSO to a concentration of 10 mM.
Validation Checkpoint: Spot a 1 µL aliquot on TLC or run a rapid LC-MS. Confirm the presence of the intact PFP ester mass (
390.33
g/mol ) and the absence of the hydrolyzed free acid (
224.28
g/mol ). Do not proceed if the free acid exceeds 5%.
Step 2: Target Preparation & Buffer Exchange
Action: Exchange your target protein/peptide into 100 mM HEPES buffer, pH 7.8.
Validation Checkpoint: Test the final flow-through buffer with a Ninhydrin assay. A negative (colorless/yellow) result validates that zero competing primary amines remain in the buffer matrix.
Step 3: Controlled Conjugation
Action: Add the PFP ester stock to the protein solution dropwise under gentle vortexing to a final molar excess of 3x. Ensure final DMSO concentration is 5% (v/v). Incubate for 2 hours at room temperature.
Causality: Dropwise addition prevents localized high concentrations of the lipophilic reagent, preventing micro-precipitation.
Step 4: Selective Off-Target Cleavage (Quenching)
Action: Add a stock solution of neutral Hydroxylamine (pH 7.0) to the reaction to achieve a final concentration of 0.5 M. Incubate for 1 hour at room temperature.
Validation Checkpoint: Analyze the pre-quench and post-quench samples via Intact Mass Spectrometry. The post-quench spectra must show a convergence of heterogeneous high-mass peaks (representing off-target
O
-acylation) down to a single, defined mass peak representing the stable
N
-amide conjugate.
V. Troubleshooting Workflow
If you encounter low yields or high off-target labeling after following the protocol, utilize the following diagnostic logic tree to isolate the root cause.
Step-by-step troubleshooting workflow for resolving off-target bioconjugation with PFP esters.
VI. References
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health (PMC). Available at:[Link]
Troubleshooting
Technical Support Center: Overcoming Steric Hindrance in Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with coupling pentafluorophenyl (PFP) 2-thiom...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with coupling pentafluorophenyl (PFP) 2-thiomorpholin-4-ylisonicotinate . While PFP esters are renowned for their high reactivity in amide bond formation, the unique structural properties of this specific building block require precise optimization to prevent stalled reactions and low yields.
Part 1: Mechanistic Context & Troubleshooting FAQs
The "Dual-Deactivation" Challenge
Coupling an amine to pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate presents a two-fold challenge:
Electronic Deactivation: The thiomorpholine ring at the 2-position of the pyridine core acts as an electron-donating group via its nitrogen lone pair. This delocalization increases the electron density on the pyridine ring, significantly reducing the electrophilicity of the 4-carbonyl carbon.
Steric Hindrance: While PFP esters are highly reactive—up to 111 times faster than standard p-nitrophenyl (ONp) esters[1]—the pentafluorophenoxy leaving group is sterically bulky. When attempting to couple this ester with a hindered secondary amine or an
α
-branched primary amine, the transition state becomes highly crowded, raising the activation energy barrier[2].
Frequently Asked Questions
Q: Why is my coupling reaction with a secondary amine stalling at 20% conversion at room temperature?A: The reaction is stalling because the ambient thermal energy is insufficient to overcome the steric clash between the bulky PFP ester and your secondary amine. The nucleophilic acyl substitution mechanism requires the amine's lone pair to attack the carbonyl carbon to form a tetrahedral intermediate[2]. With bulky substrates, this approach vector is blocked. You must introduce a catalyst (like HOAt) and apply mild thermal activation (40 °C) to drive the reaction forward.
Q: Should I use DMAP or HOAt as a catalyst for this specific coupling?A: For highly hindered amidation of PFP esters, HOAt (1-hydroxy-7-azabenzotriazole) is the superior choice. While DMAP is an excellent nucleophilic catalyst that forms an electrophilic acylpyridinium intermediate[3], HOAt forms an OAt-active ester. The nitrogen atom at the 7-position of the HOAt ring provides neighboring group participation (intramolecular general base catalysis). This actively hydrogen-bonds with the incoming hindered amine, directing it precisely to the carbonyl carbon and effectively bypassing the steric clash[4].
Q: I am observing significant hydrolysis of the PFP ester instead of the desired amide. How can I prevent this?A: Although PFP esters are generally more hydrolytically stable than NHS esters[2], elevated temperatures in the presence of a base will cause trace water to rapidly cleave the ester. To fix this:
Ensure your DMF is strictly anhydrous (stored over 3Å molecular sieves).
If your amine is supplied as an HCl salt, neutralize it with a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) rather than Triethylamine (TEA). DIPEA's steric bulk prevents it from competing as a nucleophile or facilitating unwanted side reactions.
Part 2: Quantitative Data & Catalyst Comparison
The following table summarizes the causal relationship between catalyst selection, reaction conditions, and quantitative conversion rates when coupling pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate with a model hindered secondary amine.
Catalyst System
Temperature
Reaction Time
Conversion Rate
Primary Mechanism of Action
None (Uncatalyzed)
25 °C
24 hours
< 20%
Direct nucleophilic acyl substitution (Sterically blocked)
OAt-ester formation with neighboring group assistance[4]
Part 3: Visualizing the Solution
Mechanistic pathway of HOAt-catalyzed amidation overcoming steric hindrance.
Optimized 6-step workflow for hindered PFP ester coupling.
Part 4: Step-by-Step Optimized Protocol
This protocol is designed as a self-validating system . By incorporating specific in-process checks (LCMS) and targeted purification washes, you verify the success of the reaction at each critical junction.
Objective: Achieve >95% conversion of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate with a sterically hindered amine.
DIPEA (N,N-diisopropylethylamine) (2.0 eq; use 3.0 eq if the amine is an HCl salt)
Anhydrous DMF (Dimethylformamide)
Methodology:
Preparation & Solvation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the PFP ester (1.0 eq) and HOAt (1.0 eq) in anhydrous DMF to achieve a concentration of 0.2 M. Causality: HOAt must be present before the amine to rapidly form the highly reactive OAt-ester intermediate, preventing PFP ester hydrolysis.
Amine Deprotonation: In a separate dry vial, dissolve the hindered amine (1.2 eq) in a minimal volume of DMF. Add DIPEA (2.0 eq) to this vial and vortex. Causality: Pre-deprotonating the amine ensures it is in its most nucleophilic state before introduction to the electrophile.
Initiation: Transfer the amine/DIPEA solution dropwise to the main reaction flask at room temperature while stirring continuously.
Thermal Activation: Equip the flask with a reflux condenser and heat the reaction mixture to 40 °C. Causality: 40 °C provides the exact kinetic energy required to overcome the steric barrier of the 2-thiomorpholine ring without thermally degrading the OAt intermediate.
Self-Validation (Monitoring): After 4 hours, pull a 10 µL aliquot, dilute in Acetonitrile, and analyze via LCMS.
Validation Check: The mass of the starting PFP ester must be fully consumed. You should clearly identify the product mass and the free pentafluorophenol (PFP-OH) byproduct mass.
Quench & Extraction: Once complete, cool to room temperature and quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Targeted Washing (Critical Step):
Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: LiCl effectively pulls residual DMF out of the organic phase.
Wash with 0.1 M NaOH (2x). Causality: NaOH deprotonates the highly acidic PFP-OH and HOAt byproducts, partitioning them permanently into the aqueous waste.
Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the pure 2-thiomorpholin-4-ylisonicotinamide derivative.
References
Pentafluorophenyl Ester Reactivity with Primary and Secondary Amines: An In-depth Technical Guide. Benchchem.[2]
Multifaceted Synthetic Route to Functional Polyacrylates by Transesterification of Poly(pentafluorophenyl acrylates). ResearchGate.[3]
Technical Support Center: Improving the Efficiency of Amine. Benchchem.[1]
Purification methods for pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate reaction products
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of complex active esters.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of complex active esters. The purification of pentafluorophenyl (Pfp) 2-thiomorpholin-4-ylisonicotinate presents a unique "dual-threat" challenge.
This molecule contains two highly sensitive reactive centers:
The Pfp Active Ester: A highly electrophilic carbonyl susceptible to nucleophilic attack and rapid hydrolysis.
The Thiomorpholine Ring: An electron-rich thioether that is exceptionally prone to oxidation.
This guide provides field-proven, mechanistic troubleshooting strategies, self-validating protocols, and visual workflows to ensure the high-yield isolation of your target compound.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: During silica gel chromatography, my isolated yield is exceptionally low, and a highly polar baseline spot appears on the TLC. What is happening?A: You are observing classic on-column hydrolysis. The high surface area and free silanol (Si-OH) groups of conventional silica gel act as acidic/interactive sites that catalyze the cleavage of the Pfp ester bond. This reverts your product back into the highly polar 2-thiomorpholin-4-ylisonicotinic acid (the baseline spot) and free pentafluorophenol 1.
Solution: Switch to a silica-hydride (Type-C) column or heavily end-capped silica to eliminate silanol-driven degradation. If using standard silica, minimize column residence time by utilizing automated flash systems (e.g., Biotage) with anhydrous solvent systems 2.
Q2: LC-MS analysis of my purified product shows an [M+16] mass peak. Where is this coming from, and how do I remove it?A: An [M+16] peak indicates the oxidation of the thiomorpholine sulfur atom to a sulfoxide 3. The electron-rich thioether is highly susceptible to oxidation by atmospheric oxygen or trace peroxides found in aging ethereal solvents (like THF or diethyl ether).
Solution: Purge all reaction and chromatography solvents with inert gas (N₂/Ar). To separate the sulfoxide from the target ester, Reverse-Phase HPLC (RP-HPLC) is required, as the sulfoxide is significantly more polar but often streaks and co-elutes on normal-phase silica.
Q3: My product is contaminated with unreacted pentafluorophenol (PfpOH). Can I just wash it out with a strong base like 1M NaOH?A: Absolutely not. While PfpOH is weakly acidic (pKa ~5.5) and can be deprotonated by base, exposing the Pfp active ester to strong aqueous alkaline conditions will rapidly and irreversibly hydrolyze the ester bond 4.
Solution: Use a cold, mild basic wash (e.g., 5% NaHCO₃) with a very short contact time, or rely on size-exclusion/trituration techniques.
Part 2: Quantitative Data & Impurity Profiling
Understanding the physicochemical differences between your target molecule and its degradants is critical for selecting the correct purification vector.
Impurity
Structural Origin & Causality
Relative Polarity
Recommended Purification Strategy
Pentafluorophenol (PfpOH)
Unreacted starting material or hydrolysis byproduct.
More polar than Pfp ester.
Mild alkaline LLE (Cold 5% NaHCO₃); Trituration.
2-thiomorpholin-4-ylisonicotinic acid
Hydrolysis of the active ester via water or silanol catalysis.
Highly polar (baseline on normal phase).
Flash chromatography (retained on column).
Thiomorpholine Sulfoxide
Oxidation of the thioether ring by O₂ or solvent peroxides.
Moderately more polar.
RP-HPLC (C18) with neutral buffered mobile phase.
Part 3: Visualizations
Degradation pathways of Pfp 2-thiomorpholin-4-ylisonicotinate.
Purification decision tree for Pfp active ester mixtures.
Part 4: Step-by-Step Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.
Protocol A: Mild Liquid-Liquid Extraction (LLE) for PfpOH Removal
Objective: Remove weakly acidic PfpOH without hydrolyzing the highly sensitive Pfp ester.
Solvent Exchange: Dissolve the crude reaction mixture in anhydrous dichloromethane (DCM).
Causality: DCM has minimal water solubility, protecting the active ester from the bulk aqueous phase during extraction.
Mild Deprotonation: Wash the organic layer with cold (4°C) 5% NaHCO₃ solution.
Causality: The low temperature and weak base selectively deprotonate PfpOH (pKa ~5.5) into the aqueous layer without providing the activation energy required for hydroxide to cleave the sterically hindered active ester.
Self-Validation (Phase Check): Measure the pH of the separated aqueous layer using pH paper.
Validation: It must read between pH 7.5–8.5. If it drops below 7.0, the buffer capacity has been exhausted by excess PfpOH; you must perform a second wash.
Drying & Concentration: Rapidly dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30°C to prevent thermal degradation.
Objective: Isolate the Pfp ester from coupling byproducts without inducing on-column degradation.
Stationary Phase Selection: Utilize a silica-hydride (Type-C) or heavily end-capped silica column.
Causality: Removing free silanol (Si-OH) groups eliminates the acidic microenvironment that catalyzes on-column ester cleavage.
Mobile Phase Preparation: Prepare an anhydrous gradient of Hexane and Ethyl Acetate.
Causality: Protic solvents (MeOH, EtOH) or trace water will cause rapid transesterification or hydrolysis of the Pfp ester.
Self-Validation (2D-TLC): Before loading the column, spot the crude mixture on a TLC plate. Run it in the chosen mobile phase, let it dry completely, rotate the plate 90 degrees, and run it again.
Validation: If the target spot deviates from the diagonal line, the compound is actively degrading on the silica in real-time. This indicates that a faster flow rate or a less reactive stationary phase is mandatory before proceeding.
Elution: Run the column at a high flow rate to minimize residence time. Collect fractions and immediately evaporate the solvent to limit prolonged exposure to the silica surface area.
References
On‑Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE‑C™ Columns Reduce It. MicroSolv Technology Corporation. 1
Preparation of Succinimidyl and Pentafluorophenyl Active Esters of 5- and 6- Carboxyfluorescein. Bioconjugate Chemistry - ACS Publications. 2
Technical Support Center: Purification of Crude Thiomorpholine 1,1-Dioxide. Benchchem. 3
Technical Support Center: Stability of Pentafluorophenyl Esters in Solution. Benchchem. 4
Comparative coupling efficiency of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate vs NHS esters
Executive Summary For researchers and drug development professionals, the conjugation of complex, hydrophobic pharmacophores to biological scaffolds is a critical bottleneck. When working with heterocyclic building block...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the conjugation of complex, hydrophobic pharmacophores to biological scaffolds is a critical bottleneck. When working with heterocyclic building blocks like the 2-thiomorpholin-4-ylisonicotinoyl core, traditional N-hydroxysuccinimide (NHS) ester activation often yields poor conjugation efficiencies.
This guide provides an objective, data-driven comparison between pentafluorophenyl (PFP) 2-thiomorpholin-4-ylisonicotinate and its NHS ester equivalent. By analyzing the mechanistic causality behind hydrolysis and aminolysis, we demonstrate why PFP esters provide a superior thermodynamic window for bioconjugation, supported by a self-validating experimental protocol.
Mechanistic Causality: The Hydrolysis vs. Aminolysis Paradigm
The fundamental challenge in amine-reactive bioconjugation is the competition between the desired aminolysis (amide bond formation) and the undesired hydrolysis (reaction with water to form a free acid waste product).
Conjugating the 2-thiomorpholin-4-ylisonicotinoyl core presents two specific chemical hurdles:
Hydrophobicity: The thiomorpholine ring and pyridine core make the molecule highly hydrophobic, necessitating the use of organic co-solvents (like 5-10% DMSO) in the aqueous reaction buffer.
Amine Nucleophilicity: To successfully conjugate to protein lysine residues, the reaction buffer must be maintained at a slightly basic pH (7.5–8.5) to ensure the primary amines are deprotonated and nucleophilic.
The NHS Ester Failure Point
NHS esters are notoriously susceptible to base-catalyzed hydrolysis[1]. At a neutral pH of 7.0, an NHS ester has a half-life of a few hours. However, as the pH is raised to 8.0–8.6 to optimize amine reactivity, the half-life of the NHS ester plummets to mere minutes[1]. In a mixed DMSO/aqueous system, this rapid degradation consumes the active NHS ester before the sterically hindered isonicotinate core can complete the slower aminolysis reaction.
The PFP Ester Advantage
Pentafluorophenyl (PFP) esters solve this kinetic mismatch. The PFP leaving group features a dense electron cloud generated by its five fluorine atoms. This creates a unique stereoelectronic environment: it sterically shields the ester carbonyl from the bulky hydration shell of incoming hydroxide ions, yet remains highly electrophilic and reactive toward unprotonated primary amines[2][3]. Consequently, PFP esters maintain an aqueous half-life measured in hours rather than minutes, even at pH 8.0[3][4].
Fig 1: Reaction pathway logic comparing PFP and NHS ester activation under basic conditions.
Quantitative Comparison
The following table summarizes the comparative metrics defining the coupling efficiency of these two reactive groups under standard bioconjugation conditions.
Metric
Pentafluorophenyl (PFP) Ester
N-Hydroxysuccinimide (NHS) Ester
Practical Implication
Aqueous Half-Life (pH 8.0, 25°C)
> 2 hours
< 15 minutes
PFP allows sufficient time for the complete reaction of sterically hindered amines.
Hydrolysis Resistance
High (Steric/Electronic shielding)
Low (Exposed carbonyl)
PFP minimizes waste, requiring fewer molar equivalents to achieve high conjugation density.
Optimal Reaction pH
7.5 – 8.5
7.0 – 7.5
PFP perfectly aligns with the pKa requirements of target lysine residues.
Leaving Group Byproduct
Pentafluorophenol
N-Hydroxysuccinimide
Both byproducts are easily removed via size-exclusion chromatography (SEC) or dialysis.
Moisture Sensitivity
Moderate
High
PFP provides a longer shelf-life and allows for more reliable stock solutions[4].
To ensure scientific integrity, a protocol must not rely on blind faith. The following workflow for conjugating pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate is designed as a self-validating system , incorporating internal analytical checkpoints to verify causality and reaction success.
Fig 2: Self-validating bioconjugation workflow for PFP 2-thiomorpholin-4-ylisonicotinate.
Step 1: Reagent Solubilization & Integrity Check
Action: Dissolve pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate in anhydrous DMSO to a 10 mM stock concentration.
Causality: The thiomorpholine ring renders the compound highly hydrophobic; introducing it directly to aqueous buffers will cause immediate precipitation. Anhydrous DMSO ensures solubility and prevents premature hydrolysis[4].
Validation Checkpoint: Analyze a 1 µL aliquot of the stock via LC-MS. You must confirm the presence of the intact ester (
m/z≈391.3[M+H]+
) and the absence of the hydrolyzed free acid (
m/z≈225.1
). If
>5%
free acid is detected, discard the DMSO, as it has absorbed atmospheric moisture and degraded your reagent.
Step 2: Target Preparation
Action: Equilibrate the amine-bearing target (e.g., protein or peptide) in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), adjusted to pH 8.0.
Causality: Buffers containing primary amines (e.g., Tris or glycine) must be strictly avoided, as they will competitively react with the PFP ester[4]. A pH of 8.0 ensures a high fraction of target amines are deprotonated and ready for nucleophilic attack.
Step 3: The Conjugation Reaction
Action: Add the PFP ester stock to the target solution to achieve a 5:1 to 10:1 molar excess. Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein denaturation. Incubate at room temperature for 2 hours.
Causality: The PFP ester's extended half-life at pH 8.0 allows the reaction to proceed steadily over 2 hours, driving the conjugation of the bulky isonicotinate core to completion without being outpaced by water hydrolysis[1][3].
Action: At
t=60
minutes, sample the reaction and analyze via LC-MS.
Validation Checkpoint: Monitor the stoichiometric release of free pentafluorophenol. The appearance of this leaving group directly correlates with successful aminolysis. Concurrently, observe the mass shift of your target molecule corresponding to the addition of the 2-thiomorpholin-4-ylisonicotinoyl mass (+206.07 Da).
Step 5: Purification
Action: Remove unreacted ester and the cleaved pentafluorophenol byproduct using a size-exclusion chromatography (SEC) desalting column or dialysis[4].
Conclusion
When modifying biomolecules with hydrophobic, heterocyclic structures like the 2-thiomorpholin-4-ylisonicotinoyl core, the choice of activation chemistry dictates the success of the workflow. While NHS esters fail due to rapid hydrolysis in the required basic, aqueous-organic environments, pentafluorophenyl (PFP) esters provide the necessary steric shielding and electronic reactivity to drive complex bioconjugations to completion.
References
Organic & Biomolecular Chemistry. "Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution." RSC Publishing. URL: [Link]
PMC / National Institutes of Health. "A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides." NIH. URL: [Link]
A Senior Application Scientist's Guide to Amine Labeling: A Comparative Analysis of Pentafluorophenyl and Tetrafluorophenyl Esters
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient labeling of biomolecules is a cornerstone of innovation. The covalent attachment of probes, drugs, or tags to proteins...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient labeling of biomolecules is a cornerstone of innovation. The covalent attachment of probes, drugs, or tags to proteins and antibodies via their primary amines (N-terminus and lysine residues) is a fundamental technique. While N-hydroxysuccinimide (NHS) esters have long been the workhorse for this task, the demand for greater efficiency, reproducibility, and even site-selectivity has driven the adoption of more advanced reagents.
This guide provides an in-depth comparison of two such advanced reagents: 2,3,5,6-Tetrafluorophenyl (TFP) esters and a specialized variant of their more reactive cousins, the Pentafluorophenyl (PFP) esters . We will delve into the nuanced performance differences between the general class of TFP esters and a representative PFP ester, Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate .
While direct, peer-reviewed data on this specific, complex PFP ester is not available, we will deconstruct its components to understand its design rationale. The core of our comparison will focus on the well-documented performance of the reactive PFP ester group versus the TFP ester group, providing you with the data-driven insights needed to select the optimal reagent for your application.
The Chemistry of Amine-Reactive Esters: A Primer
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the electrophilic carbonyl carbon of the ester. This forms a stable amide bond and releases the corresponding fluorinated phenol as a byproduct. The efficiency of this reaction is a battle between the desired aminolysis and the competing hydrolysis of the ester by water.
Caption: General reaction scheme for amine labeling with activated esters.
The Contenders: Deconstructing the Reagents
TFP (2,3,5,6-Tetrafluorophenyl) Esters
TFP esters are highly reactive molecules used to form stable amide bonds with primary amines.[1] Their defining feature is the tetrafluorophenyl leaving group, which provides an exceptional balance of high reactivity and, crucially, enhanced stability against hydrolysis in aqueous buffers compared to traditional NHS esters.[2][3] This superior stability allows for longer reaction times, higher efficiency, and greater reproducibility, making them a reliable choice for general protein and antibody labeling.[1]
Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate: A Specialized PFP Ester
This molecule represents a more complex, multi-component reagent. Let's break it down:
Pentafluorophenyl (PFP) Ester: This is the reactive core. The five electron-withdrawing fluorine atoms make the PFP leaving group more acidic than its TFP counterpart. This generally translates to a slightly higher reactivity towards amines.[1] A key feature of PFP esters is their demonstrated ability to achieve preferential, site-selective labeling of a specific lysine residue (K188) on the kappa light chain of human antibodies, a feat not typically observed with other activated esters.[4][5]
Isonicotinate Moiety: This is a derivative of isonicotinic acid. While its role in this specific reagent is not documented, isonicotinic acid is the precursor to the anti-tuberculosis drug isoniazid and is known to be involved in a unique type of post-translational modification in vivo (lysine isonicotinylation).[6] In this reagent, it likely serves as a linker or scaffold.
Thiomorpholine Moiety: Thiomorpholine is a sulfur-containing heterocycle widely used as a scaffold in medicinal chemistry due to its diverse pharmacological activities.[7][8][9] Its intended role in this bioconjugation reagent is speculative but could include modifying the reagent's solubility, providing a secondary site for orthogonal chemistry, or influencing the electronic properties of the isonicotinate linker.
Given the lack of specific data, our comparison will focus on the performance of the PFP ester group versus the TFP ester group.
Head-to-Head Performance Comparison: PFP vs. TFP Esters
The choice between these two fluorinated esters depends on the specific goals of the conjugation. While both significantly outperform NHS esters in terms of stability, they have distinct advantages.
Feature
TFP (Tetrafluorophenyl) Ester
PFP (Pentafluorophenyl) Ester
Advantage & Causality
Amine Reactivity
High
Very High
PFP . The fifth fluorine atom on the PFP ring provides a greater inductive electron-withdrawing effect, making the carbonyl carbon more electrophilic and accelerating nucleophilic attack by the amine.[1]
Hydrolytic Stability
Very High
High
TFP . TFP esters exhibit superior resistance to hydrolysis, with significantly longer half-lives in aqueous buffers, especially at alkaline pH. This provides a wider, more forgiving reaction window.[2][3][10]
Site-Selectivity
No (General Lysine Labeling)
Yes (Preferential Light-Chain Labeling)
PFP . PFP esters can preferentially label Lysine 188 in the kappa light chain of human IgG antibodies, enabling the production of more homogeneous antibody conjugates with improved properties.[4][5]
Optimal Reaction pH
7.5 - 9.0
7.5 - 9.0
Neutral . Both require slightly alkaline conditions to ensure the target amine is sufficiently deprotonated and nucleophilic.[11]
Byproduct Interference
Low
Low
Neutral . The TFP-OH and PFP-OH byproducts are less nucleophilic than the NHS byproduct, reducing the risk of them interfering with sensitive reaction products.[1]
Hydrophobicity
Moderate
Moderate-High
TFP . Both are more hydrophobic than NHS esters, which can affect solubility. The extra fluorine atom on PFP esters may slightly increase hydrophobicity.[11]
Comparative Hydrolysis Data
The most significant advantage of fluorinated esters over NHS esters is their stability in aqueous solutions. This stability minimizes the wasteful consumption of the reagent before it can react with the target amine.
Active Ester
pH 7.0 Half-Life
pH 8.0 Half-Life
pH 10.0 Half-Life
NHS Ester
~4-5 hours
~3 hours
~39 minutes
TFP Ester
~25 hours
~11 hours
~6.3 hours
(Data sourced from comparative studies on self-assembled monolayers. Absolute values may vary, but relative differences are indicative of performance.)[3][10]
PFP esters are consistently reported to be significantly more stable than NHS esters, though direct half-life comparisons with TFP esters vary in the literature.[12][13] However, the general trend of TFP ≥ PFP >> NHS holds true.
The Decisive Factor: Site-Selective Antibody Labeling with PFP Esters
For many applications, particularly in the development of antibody-fluorophore conjugates (AFCs) and antibody-drug conjugates (ADCs), product homogeneity is critical. Traditional lysine labeling with NHS or TFP esters results in a heterogeneous mixture of products, as multiple lysine residues are modified.
PFP esters offer a unique solution. Research has shown that PFP esters can preferentially label a single lysine residue (K188) within the constant domain of the human kappa light chain.[4][14] This phenomenon is attributed to a unique microenvironment around K188, where neighboring residues accelerate the labeling rate at this specific site.[4]
Key benefits of PFP-mediated site-selective labeling include:
Homogeneous Products: Leads to conjugates with a consistent drug-to-antibody ratio (DAR) or fluorophore-to-antibody ratio.
Improved Properties: Site-selectively labeled antibody conjugates have been shown to exhibit reduced aggregation and improved brightness compared to heterogeneously labeled counterparts.[5]
Simplicity: This method works on native, unmodified antibodies, avoiding the need for complex protein engineering.[5]
Caption: Decision guide for selecting between TFP and PFP esters.
Experimental Protocols
Protocol 1: General Protein Labeling with a TFP or PFP Ester
This protocol provides a self-validating workflow for labeling a generic protein. It is critical to perform this reaction in an amine-free buffer (e.g., PBS or Borate).
1. Reagent Preparation:
a. Prepare the protein solution at a concentration of 1-10 mg/mL in Reaction Buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.5-8.5).
b. Immediately before use, dissolve the TFP or PFP ester reagent in anhydrous DMSO or DMF to a 10-20 mM stock concentration. Do not store the stock solution, as the ester will hydrolyze.
2. Conjugation Reaction:
a. Add a 10- to 20-fold molar excess of the dissolved ester stock solution to the protein solution. The final concentration of organic solvent should ideally be below 10% (v/v).
b. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. PFP esters, being more reactive, may require shorter incubation times.
3. Quenching and Purification:
a. Quench the reaction by adding an amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes.
b. Remove the unreacted labeling reagent and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column) against a suitable storage buffer (e.g., PBS pH 7.4).
4. Validation:
a. Confirm conjugation and determine the degree of labeling (DOL) using appropriate methods, such as UV-Vis spectroscopy (if the label has a chromophore), mass spectrometry (MALDI-TOF or ESI-MS), or SDS-PAGE (if the label imparts a significant mass or fluorescence).
Caption: Experimental workflow for general protein conjugation.
Protocol 2: Site-Selective Labeling of Human IgG with a PFP Ester
This protocol is adapted for the specific conditions that enhance preferential labeling of Lysine 188.[4]
1. Reagent Preparation:
a. Prepare the human IgG antibody (must contain a kappa light chain) at 5-10 mg/mL in a cold (4°C) Reaction Buffer (e.g., 100 mM phosphate, pH 8.0).
b. Immediately before use, dissolve the PFP ester reagent in anhydrous DMSO to a 10 mM stock concentration.
2. Conjugation Reaction:
a. Add a 5- to 10-fold molar excess of the PFP ester stock solution to the cold antibody solution.
b. Incubate the reaction for 4-16 hours at 4°C with gentle mixing. The lower temperature is critical for enhancing site selectivity.
3. Quenching and Purification:
a. Follow steps 3a and 3b from Protocol 1.
4. Validation:
a. Analyze the conjugate using mass spectrometry under reducing conditions (to separate heavy and light chains). The degree of labeling on the light chain versus the heavy chain will confirm site-selectivity.
Conclusion and Expert Recommendation
Both TFP and PFP esters represent a significant advancement over NHS esters for amine labeling, primarily due to their superior stability in aqueous media.
TFP esters are the ideal choice for general-purpose, high-efficiency labeling . Their exceptional hydrolytic stability provides a robust and forgiving platform for conjugating a wide variety of proteins, peptides, and amine-modified oligonucleotides where maximizing yield and reproducibility is the primary concern.
PFP esters are the superior choice for a more specialized, high-value application: the site-selective labeling of human kappa light chain-containing antibodies . While also an effective general labeling reagent, their unique ability to produce homogeneous antibody conjugates makes them an invaluable tool in the development of next-generation antibody-based therapeutics and diagnostics.
The specific reagent "Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate" remains an intriguing concept. Its design suggests an attempt to combine the site-selective reactivity of the PFP ester with other functionalities, perhaps to modulate solubility or introduce a secondary handle. However, until experimental data becomes available, TFP and standard PFP esters remain the field-proven, authoritative choices for high-performance amine labeling.
References
Grokipedia. Tetrafluorophenyl esters. Available at: [Link]
Pham, D. T., et al. (2018). Tuning a Protein-Labeling Reaction to Achieve Highly Site Selective Lysine Conjugation. Angewandte Chemie International Edition, 57(29), 9142-9146. Available at: [Link]
Wegner, S. V., et al. (2011). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir, 27(11), 6934-6940. Available at: [Link]
Woodman, R. H. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. Available at: [Link]
ResearchGate. (2025). Tuning a Protein Labeling Reaction to Achieve Highly Site‐Selective Lysine Conjugation | Request PDF. Available at: [Link]
Oride, K., et al. (2021). Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates. Bioconjugate Chemistry, 32(8), 1648-1655. Available at: [Link]
Lonsdale, R., & Ward, J. A. (2017). NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. Journal of the American Chemical Society, 139(18), 6224-6227. Available at: [Link]
Laporte, A. A. H., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(9), 2638-2644. Available at: [Link]
Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Journal of Chemical Reviews, 3(4), 247-272. Available at: [Link]
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]
Journal of Chemical Reviews. (2025). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]
Hossain, S., & Roy, D. (2021). Toward Intracellular Bioconjugation Using Transition-Metal-Free Techniques. Chemical Reviews, 121(14), 8415-8490. Available at: [Link]
ACS Publications. (2024). Tunable Activated Esters Enable Lysine-Selective Protein Labeling and Profiling. Available at: [Link]
Yamanashi, Y., et al. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation. Journal of the American Chemical Society, 147(31), 27232-27237. Available at: [Link]
Theranostics. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Available at: [Link]
Chinese Chemical Society. (2025). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Available at: [Link]
Royal Society of Chemistry. (2022). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Available at: [Link]
Wang, Y., et al. (2021). Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid. Nature Communications, 12(1), 5433. Available at: [Link]
Jenkins, D. E. (1953). The role of isonicotinic acid derivatives in the treatment of tuberculosis. Southern Medical Journal, 46(11), 1052-1057. Available at: [Link]
Assessing Reactivity of Pentafluorophenyl 2-Thiomorpholin-4-ylisonicotinate in Solid-Phase Synthesis: A Comparative Guide
Introduction & Strategic Context In modern solid-phase synthesis (SPS) and drug discovery, the efficient coupling of complex, heteroatom-rich scaffolds is a persistent challenge. Pentafluorophenyl 2-thiomorpholin-4-yliso...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Context
In modern solid-phase synthesis (SPS) and drug discovery, the efficient coupling of complex, heteroatom-rich scaffolds is a persistent challenge. Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (CAS 934570-42-0)[1] represents a highly specialized building block, delivering the pharmacologically relevant 2-thiomorpholin-4-ylisonicotinoyl moiety as a pre-activated electrophile.
When functionalizing resin-bound amines with heterocyclic carboxylic acids, chemists traditionally rely on in situ activating agents (e.g., HATU, DIC). However, the pyridine nitrogen and thiomorpholine heteroatoms in the isonicotinic acid core can interfere with uronium-based reagents, leading to incomplete activation or unwanted side reactions. This guide objectively evaluates the reactivity and practical advantages of utilizing this pre-activated pentafluorophenyl (Pfp) ester in solid-phase workflows, comparing it against traditional N-hydroxysuccinimide (NHS) esters and in situ activation strategies.
Mechanistic Rationale: The Pfp Advantage
As an application scientist, selecting the correct activation strategy requires balancing electrophilic reactivity with hydrolytic stability. Pre-activated Pfp esters decouple the activation step from the solid-phase coupling step, ensuring that only the highly pure, reactive electrophile is introduced to the resin[2][3].
Electronic Superiority (Kinetics): The electron-withdrawing effect of the five fluorine atoms significantly lowers the LUMO of the ester carbonyl. This accelerates nucleophilic attack by the resin-bound amine, allowing aminolysis to proceed at rates comparable to acid chlorides[4].
Steric Shielding (Stability): Paradoxically, despite this high reactivity toward amines, the steric bulk of the pentafluorophenyl ring shields the carbonyl from less nucleophilic water molecules. Research demonstrates that Pfp esters can remain intact for over 300 hours in aqueous or ambient media, vastly outperforming NHS esters which typically hydrolyze within hours[4][5].
Additive-Free Cleanliness: The use of Pfp esters eliminates the need for exogenous dehydrating agents or coupling additives during the solid-phase assembly. This prevents the formation of uronium or guanidinium byproducts on the resin, leading to a significantly cleaner crude purity profile[2].
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of the three primary acylation strategies when applied to complex heterocyclic scaffolds in solid-phase synthesis.
Reaction mechanism of Pfp ester aminolysis on a solid support.
Solid-phase workflow: Pfp pre-activation vs. in situ activation.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for every physical manipulation.
Protocol 1: Solid-Phase Acylation
Resin Swelling: Suspend the amine-functionalized resin (e.g., Rink Amide, 0.5 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes.
Causality: Proper solvation expands the polystyrene or PEG matrix. This maximizes the exposure of internal reactive sites to the bulk solvent, preventing diffusion-limited kinetics.
Acylation Setup: Drain the DCM. Add a solution of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (3.0 equivalents) and N,N-Diisopropylethylamine (DIPEA, 4.0 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
Causality: Because the Pfp ester is pre-activated, no coupling reagents (like HATU) are required[2]. DIPEA serves solely to neutralize any trace acid and maintain the resin-bound amine in its highly nucleophilic, deprotonated state. DMF provides the optimal dielectric constant to stabilize the tetrahedral intermediate during aminolysis.
Agitation: Gently agitate the suspension at room temperature for 45 minutes.
Self-Validation (Kaiser Test): Remove a micro-aliquot of resin beads, wash thoroughly with ethanol, and apply Kaiser (ninhydrin) reagents. Heat to 100°C for 3 minutes.
Causality: This colorimetric assay serves as a strict checkpoint. A yellow bead confirms >99% conversion of primary amines to the target amide. A blue/purple bead indicates incomplete reaction, dictating a mandatory second coupling cycle before proceeding.
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (2x) to remove the cleaved pentafluorophenol leaving group and excess reagents.
Protocol 2: Cleavage and Analytical Validation
Cleavage Cocktail: Treat the dried resin with a mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 hours.
Causality: TFA cleaves the linker to release the final compound. TIS acts as a highly effective carbocation scavenger, preventing the re-alkylation of the electron-rich thiomorpholine sulfur or pyridine nitrogen during global deprotection.
Precipitation: Filter the cleavage solution from the resin and precipitate the product in cold diethyl ether. Centrifuge and decant to isolate the crude 2-thiomorpholin-4-ylisonicotinoyl conjugate.
References
Title: Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution
Source: Organic & Biomolecular Chemistry (PubMed)
URL: [Link]
Title: Solid-phase synthesis of DOTA-peptides
Source: Chemistry - A European Journal (PubMed)
URL: [Link]
Personal protective equipment for handling Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate
As a Senior Application Scientist, I have observed that the safe handling of highly reactive bioconjugation reagents requires more than just a superficial reading of a Safety Data Sheet (SDS). It demands a mechanistic un...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have observed that the safe handling of highly reactive bioconjugation reagents requires more than just a superficial reading of a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical’s behavior under ambient conditions.
Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (CAS: 934570-42-0) is an advanced activated ester utilized primarily in targeted drug development and complex peptide synthesis[1]. While pentafluorophenyl (PFP) esters are prized for their high reactivity toward primary amines and resistance to racemization, this same electrophilicity dictates our approach to laboratory safety and Personal Protective Equipment (PPE)[2].
This guide provides a self-validating, structurally sound operational plan for handling this specific compound, ensuring both operator safety and reagent integrity.
Mechanistic Hazard Profiling: The "Why" Behind the PPE
To design an effective PPE strategy, we must first understand the causality of the hazard. Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate is not merely a static powder; it is a moisture-sensitive electrophile.
When exposed to ambient atmospheric moisture, the PFP ester undergoes rapid hydrolysis[3]. This reaction cleaves the ester bond, yielding 2-thiomorpholin-4-ylisonicotinic acid and pentafluorophenol [4]. Pentafluorophenol is a highly toxic, corrosive, and rapidly skin-absorbed byproduct. Therefore, your PPE must protect you not only from the intact molecule—which carries H315 (Skin Irritation), H319 (Eye Irritation), and H335 (Respiratory Irritation) hazard statements—but also from its insidious hydrolysis products[5].
Mechanistic degradation pathway of PFP esters upon moisture exposure.
Based on the mechanistic hazard profile, standard laboratory attire is insufficient. The following PPE matrix is mandatory for handling Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate in any quantity.
Table 2: Required Personal Protective Equipment
PPE Component
Material Specification
Mechanistic Rationale
Replacement Trigger
Hand Protection
Double-layered Nitrile (min 0.11mm thickness) or Neoprene.
Nitrile provides a temporary barrier against the solid and the anhydrous solvents (DMF/DMSO) used for dissolution. Double gloving mitigates the risk of pentafluorophenol skin absorption[3].
Immediately upon suspected contact with the solid or solvent splash.
Eye Protection
Snug-fitting chemical safety goggles.
Protects against micro-particulates during weighing and prevents severe eye irritation (H319)[5].
Scratched lenses or compromised seal.
Body Protection
Flame-retardant, elastic-cuffed laboratory coat.
Prevents particulate accumulation on forearms and street clothing[7].
Weekly, or immediately after a known spill.
Respiratory
Certified Fume Hood (Face velocity ≥ 0.5 m/s).
The primary defense against inhalation of the solid dust (H332) and volatile pentafluorophenol byproducts[5].
Annual certification failure or flow alarm.
Operational Workflow: Step-by-Step Methodology
Trust in a protocol comes from its ability to prevent failures before they occur. Because PFP esters degrade upon moisture exposure, improper handling not only endangers the operator but also ruins the reagent, leading to failed bioconjugation downstream[3].
Follow this self-validating workflow to ensure absolute safety and chemical integrity.
Action: Remove the sealed vial of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate from the -20°C freezer[3].
Action: Place the intact vial in a desiccator and allow it to warm to room temperature for at least 30 minutes.
Causality: Opening a cold vial draws ambient moisture into the container via condensation. This instantly initiates hydrolysis, degrading the bulk stock and generating toxic pentafluorophenol[3].
Step 2: Environmental Isolation
Action: Don all required PPE (Double nitrile gloves, goggles, lab coat).
Action: Clear the fume hood of all non-essential equipment to maintain laminar airflow. Ensure the sash is pulled down to the designated safe operating height.
Step 3: Rapid Weighing & Dissolution
Action: Using an anti-static micro-spatula, rapidly weigh the required mass of the solid (Melting point: 99°C–100.5°C)[6] into a pre-tared, dry glass vial.
Action: Immediately dissolve the solid in an anhydrous, amine-free solvent. Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are the industry standards for PFP esters[3].
Causality: Transitioning the solid into an anhydrous solution minimizes dust generation (inhalation hazard) and stabilizes the reactive ester against atmospheric moisture.
Step 4: Reagent Preservation & Storage
Action: Purge the headspace of the master stock vial with an inert gas (Argon or dry Nitrogen) for 5–10 seconds.
Action: Seal tightly with Parafilm and return to -20°C storage immediately[4].
Standard operating procedure for handling moisture-sensitive PFP esters.
Spill Response and Disposal Plan
Even with meticulous protocols, accidental spills occur. The response must be calculated to neutralize the reactive ester without generating hazardous aerosols.
Solid Spill Response:
Isolate: Evacuate personnel from the immediate vicinity of the fume hood.
Contain: Do not dry-sweep, as this aerosolizes the H332/H335-rated powder[5].
Neutralize: Cover the spill with a damp, inert absorbent material (e.g., sand or specialized chemical absorbent pads). If the spill is inside a hood, a dilute solution of a cheap primary amine (like ethanolamine) or a mild bicarbonate solution can be carefully applied to quench the active ester, converting it to a stable amide/acid and pentafluorophenol[2].
Collect: Scoop the neutralized slurry into a designated, sealable hazardous waste container.
Chemical Waste Disposal:
Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate contains both fluorine and sulfur heteroatoms.
Do not mix with general aqueous waste.
All contaminated PPE, weighing boats, and quenched reaction mixtures must be disposed of in tightly sealed containers labeled as "Halogenated Organic Waste - Toxic/Irritant" in accordance with local environmental control regulations[7].